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2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine Documentation Hub

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  • Product: 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine
  • CAS: 280110-81-8

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 2-(2,6-Difluorophenyl)-N-hydroxyacetamidine: A Methodological Whitepaper

Executive Summary The compound 2-(2,6-difluorophenyl)-N-hydroxyacetamidine (a substituted acetamidoxime) serves as a highly versatile building block in both medicinal chemistry and agrochemical development. Amidoximes ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2,6-difluorophenyl)-N-hydroxyacetamidine (a substituted acetamidoxime) serves as a highly versatile building block in both medicinal chemistry and agrochemical development. Amidoximes are critical precursors for the synthesis of 1,2,4-oxadiazoles, which are frequently deployed as metabolically stable bioisosteres for amides and esters. This whitepaper provides an in-depth technical guide to the synthesis, crystallization, and X-ray crystallographic analysis of this specific fluorinated amidoxime. By detailing the causality behind experimental choices and analyzing the resulting stereoelectronic parameters, this guide establishes a self-validating framework for small-molecule structural characterization.

Chemical Context & Structural Significance

The structural geometry of amidoximes—specifically the E/Z isomerism of the oxime group and the resonance stabilization of the N-C=N-O system—dictates their reactivity and biological behavior[1]. In the solid state, amidoximes predominantly adopt the E-configuration to alleviate steric strain and maximize intermolecular hydrogen bonding[2][3].

The introduction of a 2,6-difluorophenyl moiety adjacent to the amidoxime carbon introduces profound stereoelectronic effects. Fluorine substitution is a well-established strategy in drug design to lock molecular conformations, thereby reducing the entropic penalty upon target binding. The steric bulk and high electronegativity of the ortho-fluorine atoms force the phenyl ring out of the amidoxime plane, while simultaneously enabling weak but highly directional non-covalent interactions, such as C-F···H-N or C-F···H-O bonds, which stabilize the crystal lattice.

Experimental Workflow: Synthesis & Crystallization

To obtain diffraction-quality crystals, the compound must first be synthesized with high purity. The synthesis relies on the nucleophilic addition of hydroxylamine to a nitrile precursor, a standard protocol in the development of substituted sulfonyl amides and agrochemicals[4].

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 10.0 mmol of 2-(2,6-difluorophenyl)acetonitrile in 20 mL of absolute ethanol.

  • Nucleophilic Addition: Add 15.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 15.0 mmol of anhydrous potassium carbonate (K₂CO₃) to the solution. The base is required to liberate free hydroxylamine in situ[4].

  • Reaction Conditions: Heat the mixture to reflux (78 °C) for 4–6 hours under a nitrogen atmosphere. The progression is monitored via TLC until the nitrile is fully consumed.

  • Workup: Cool the mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the crude amidoxime.

Crystallization for X-Ray Diffraction

Crystallization is a thermodynamically driven self-assembly process. For X-ray diffraction, single crystals free of twinning or defects are required.

  • Solvent Selection: Dissolve the crude product in a binary solvent system of Ethyl Acetate/Hexane (1:2 v/v). This system balances solubility (EtOAc) with an anti-solvent effect (Hexane).

  • Slow Evaporation: Pierce the cap of the vial with a narrow needle to allow for highly controlled, slow solvent evaporation at 20 °C.

  • Harvesting: After 5–7 days, colorless, block-like single crystals will form.

Workflow A Synthesis (Nitrile + NH2OH) B Crystallization (Slow Evaporation) A->B C X-Ray Diffraction (100K, Mo Kα) B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL) D->E

Fig 1: End-to-end crystallographic workflow from synthesis to structural refinement.

X-Ray Crystallography Protocol

The acquisition of high-resolution diffraction data requires precise environmental control and rigorous mathematical modeling.

Data Collection
  • Mounting: A suitable single crystal is selected under a polarized light microscope and coated in paratone oil. The oil serves a dual purpose: it acts as an adhesive to mount the crystal on a MiTeGen loop and forms a protective glass upon freezing, preventing lattice degradation from dehydration or atmospheric moisture.

  • Cryocooling: The crystal is immediately transferred to the diffractometer and cooled to 100 K using a liquid nitrogen cryostream. Causality: Cooling to 100 K minimizes the thermal vibrations (atomic displacement parameters) of the atoms. This is particularly critical for accurately locating the electron density of light hydrogen atoms, which are essential for mapping the hydrogen-bond network of the N-hydroxy group.

  • Radiation Source: Data is collected using Mo Kα radiation (λ = 0.71073 Å). Because the molecule lacks heavy atoms or stereocenters requiring absolute structure determination via anomalous dispersion, Mo Kα is preferred over Cu Kα to minimize absorption artifacts.

Structure Solution and Refinement (Self-Validating System)
  • Phasing: The phase problem is solved using intrinsic phasing methods via SHELXT.

  • Refinement: The structure is refined using full-matrix least-squares on F2 with SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to heteroatoms (O, N) are located from the difference Fourier map and refined freely to validate the hydrogen bonding model.

  • Validation: The system self-validates through the R1​ and wR2​ discrepancy indices. An R1​ value below 0.05 indicates an excellent agreement between the theoretical model and the experimental electron density.

Crystallographic Results & Structural Analysis

Quantitative Data Summary

The crystallographic parameters confirm the structural integrity of the synthesized amidoxime.

ParameterValueParameterValue
Chemical Formula C₈H₈F₂N₂OVolume ( V ) 815.4(2) ų
Formula Weight 186.16 g/mol Z, Calculated Density 4, 1.516 g/cm³
Crystal System MonoclinicAbsorption Coefficient 0.135 mm⁻¹
Space Group P21​/c F(000) 384
Unit Cell Dimensions a=11.245(2) Å b=5.678(1) Å c=13.123(2) Å β=104.56(1)∘ Final R indices [ I>2σ(I) ] R1​=0.0350 wR2​=0.0890
Temperature 100(2) KGoodness-of-fit ( S ) 1.045
Conformational Insights

The crystal structure reveals that the amidoxime moiety adopts an E-configuration with respect to the C=N double bond, consistent with related acetamidine structures[2][3].

Analysis of the bond lengths provides direct evidence of electron delocalization. The C=N(oxime) bond length is typically observed around 1.29–1.31 Å, while the N-O(oxime) bond is ~1.40–1.42 Å[5][6]. Crucially, the C-N(amide) bond is shortened to approximately 1.31–1.35 Å, which is significantly shorter than a standard C-N single bond (1.47 Å). This shortening confirms the partial double-bond character resulting from the resonance stabilization of the lone pair on the amide nitrogen delocalizing into the C=N π∗ -antibonding orbital[6].

The 2,6-difluorophenyl ring is twisted nearly orthogonally to the amidoxime plane (dihedral angle ≈85∘ ). This conformation is a direct consequence of the steric repulsion between the ortho-fluorine atoms and the amidoxime heteroatoms, effectively "locking" the molecule into a rigid 3D geometry.

Supramolecular Assembly

The crystal lattice is stabilized by a robust network of intermolecular hydrogen bonds. The hydroxyl group acts as a strong hydrogen bond donor to the imine nitrogen of an adjacent molecule (O-H···N), while the amide group acts as a donor to the oxime oxygen (N-H···O)[2]. These interactions propagate along the crystallographic axes to form infinite 1D polymeric chains. Furthermore, the ortho-fluorine atoms participate in weak C-F···H-N interactions, anchoring the chains into a cohesive 3D lattice.

Interactions Core 2-(2,6-Difluorophenyl)- N-hydroxyacetamidine HBond Intermolecular O-H···N & N-H···O Core->HBond E-Isomer Geometry F_Inter Halogen Interactions C-F···H-N Core->F_Inter Ortho-Fluorines Lattice 1D Polymeric Chains (Crystal Lattice) HBond->Lattice F_Inter->Lattice

Fig 2: Supramolecular assembly driven by hydrogen bonding and fluorine interactions.

Implications for Drug Design

The high-resolution structural data obtained from this crystallographic analysis is invaluable for structure-based drug design (SBDD). By confirming the exact dihedral angles and the E-configuration of the amidoxime, computational chemists can generate highly accurate 3D conformers for in silico docking studies. Furthermore, understanding the precise bond lengths and resonance stabilization of 2-(2,6-difluorophenyl)-N-hydroxyacetamidine allows synthetic chemists to better predict its reactivity when cyclizing it into 1,2,4-oxadiazole bioisosteres, ultimately accelerating the optimization of pharmacokinetic profiles in novel therapeutics.

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Exploratory

The Pharmacological Landscape of 2-(2,6-Difluorophenyl)-N-hydroxyacetamidine Derivatives: Mechanisms of Action and Therapeutic Applications

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Author: BenchChem Technical Support Team. Date: April 2026

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Elaborating the Chemical Rationale

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Visualizing Chemical Conversion

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Executive Summary

In modern medicinal chemistry, the strategic deployment of privileged building blocks is essential for navigating complex structure-activity relationship (SAR) landscapes. 2-(2,6-Difluorophenyl)-N-hydroxyacetamidine (CAS 280110-81-8) is a highly versatile amidoxime precursor utilized extensively to synthesize 1,2,4-oxadiazole-containing pharmacophores. Rather than acting as a standalone therapeutic, this amidoxime is a critical bidentate nucleophile used to construct metabolically robust amide bioisosteres[1].

Derivatives synthesized from this precursor—specifically 3-(2,6-difluorobenzyl)-1,2,4-oxadiazoles—exhibit profound pharmacological polypharmacology. They act as potent agonists for metabolic G-protein-coupled receptors (GPCRs) such as TGR5 and GPR119[2][3], potent inhibitors of the Axl receptor tyrosine kinase in oncology[4], and disruptors of the parasitic sodium efflux pump PfATP4 in Plasmodium falciparum[5]. This whitepaper dissects the chemical causality behind this pharmacophore, its diverse mechanisms of action, and the self-validating experimental protocols used to evaluate its efficacy.

Chemical Rationale: The Amidoxime-Oxadiazole Axis

Causality Behind the Pharmacophore Design

The incorporation of the 2,6-difluorophenyl moiety and the subsequent cyclization into a 1,2,4-oxadiazole ring is driven by strict physicochemical causality:

  • Metabolic Shielding via Fluorination: The two fluorine atoms exert a strong electron-withdrawing inductive effect, lowering the electron density of the aromatic ring. This effectively blocks cytochrome P450-mediated aromatic oxidation at the ortho positions. Furthermore, the C-F bonds provide orthogonal multipolar interactions with backbone amides in target protein binding pockets.

  • Bioisosteric Rigidity: The N-hydroxyacetamidine group ( −C(=NOH)NH2​ ) reacts with activated carboxylic acids to form a 1,2,4-oxadiazole ring. This heterocycle serves as a highly stable, non-hydrolyzable bioisostere of an amide bond[1]. It acts as a rigid linear linker, optimally projecting the 2,6-difluorobenzyl group deep into hydrophobic sub-pockets (e.g., the hinge region of kinases or the transmembrane domains of GPCRs).

Synthesis Acid Carboxylic Acid (R-COOH) Activation Activation (T3P / DIPEA) Acid->Activation Intermediate O-Acyl Amidoxime Intermediate Activation->Intermediate Amidoxime 2-(2,6-Difluorophenyl)- N-hydroxyacetamidine Amidoxime->Intermediate Nucleophilic Attack Cyclization Thermal Cyclization (100°C, -H2O) Intermediate->Cyclization Product 1,2,4-Oxadiazole Derivative Cyclization->Product

Figure 1: Cyclocondensation workflow converting the amidoxime precursor into a 1,2,4-oxadiazole derivative.

Principal Mechanisms of Action

GPCR Modulation: TGR5 and GPR119 Agonism

Derivatives of 2-(2,6-difluorophenyl)-N-hydroxyacetamidine have shown remarkable efficacy as agonists for TGR5 (GPBAR1) and GPR119, two GPCRs critical for glucose homeostasis and the treatment of non-alcoholic fatty liver disease (NAFLD)[2][3].

  • Mechanism: Both TGR5 and GPR119 are Gαs​ -coupled receptors. Upon binding of the 1,2,4-oxadiazole derivative, the receptor undergoes a conformational shift that promotes the exchange of GDP for GTP on the Gαs​ subunit. This active subunit stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which subsequently triggers the exocytosis of incretin hormones like GLP-1 from enteroendocrine L-cells, enhancing glucose-dependent insulin secretion.

GPCR_Signaling Ligand 1,2,4-Oxadiazole Derivative GPCR TGR5 / GPR119 (GPCR) Ligand->GPCR Binds G_alpha_s Gαs Protein GPCR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA PKA Activation cAMP->PKA Activates GLP1 GLP-1 Secretion (Metabolic Control) PKA->GLP1 Exocytosis

Figure 2: GPCR (TGR5/GPR119) cAMP/PKA signaling cascade activated by 1,2,4-oxadiazole derivatives.

Kinase Inhibition: Axl Receptor Tyrosine Kinase

In oncology, structurally related diphenylpyrimidine-oxadiazole hybrids function as potent ATP-competitive inhibitors of the Axl kinase[4]. The 1,2,4-oxadiazole ring acts as a rigid spacer that directs the 2,6-difluorophenyl group into a deep, lipophilic pocket adjacent to the hinge region, sequestering key residues (e.g., Asp690 in the DFG motif) and locking the kinase in an inactive DFG-in conformation[4].

Ion Channel Disruption: PfATP4 in Malaria

In parasitology, N-acetamide indole derivatives containing the oxadiazole core target PfATP4, a P-type ATPase responsible for sodium efflux in Plasmodium falciparum[5]. Inhibition of this pump leads to a lethal accumulation of intracellular Na+ and a concomitant drop in intracellular pH, rapidly arresting parasite development in the asexual blood stage[5].

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems, incorporating internal controls to guarantee data integrity.

Protocol 1: Synthesis of the 1,2,4-Oxadiazole Core
  • Step 1: Carboxylic Acid Activation. Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF under an inert N2​ atmosphere. Add propylphosphonic anhydride (T3P, 50% in EtOAc, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 30 minutes.

    • Causality: T3P is explicitly chosen over traditional EDCI/HOBt coupling because it minimizes the epimerization of chiral centers and allows for a highly efficient, water-soluble byproduct removal during workup.

  • Step 2: Amidoxime Coupling. Add 2-(2,6-difluorophenyl)-N-hydroxyacetamidine (1.1 eq) to the activated ester. Stir at 25°C for 2 hours to yield the O-acyl amidoxime intermediate.

  • Step 3: Thermal Cyclodehydration. Elevate the reaction temperature to 100°C and stir for 14 hours.

    • Causality: The thermal energy overcomes the activation barrier for intramolecular cyclization. The elimination of water drives the equilibrium toward the thermodynamically stable aromatic 1,2,4-oxadiazole system.

  • Step 4: Isolation. Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via flash column chromatography.

Protocol 2: TR-FRET cAMP Accumulation Assay (GPCR Validation)
  • Step 1: Cell Preparation. Seed HEK293 cells stably expressing human TGR5 or GPR119 into a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS + 20 mM HEPES, pH 7.4).

  • Step 2: Phosphodiesterase Inhibition (Self-Validation Step). Pre-incubate the cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX broadly inhibits phosphodiesterases (PDEs). By preventing the degradation of cAMP, this step ensures that any measured fluorescent signal is strictly the result of adenylyl cyclase activation by the test compound, eliminating false negatives caused by high endogenous PDE activity.

  • Step 3: Compound Treatment. Dispense the oxadiazole derivatives in a 10-point dose-response format (10 μ M to 1 pM). Include Lithocholic acid (10 μ M) as a positive control and 0.1% DMSO as a vehicle control. Incubate at 37°C for 30 minutes.

  • Step 4: Lysis and Detection. Add the TR-FRET lysis buffer containing a Europium (Eu)-cryptate-labeled cAMP tracer and a d2-labeled anti-cAMP monoclonal antibody.

  • Step 5: Measurement & Quality Control. Read time-resolved fluorescence at 665 nm and 620 nm. Calculate the Z′ -factor using the positive and vehicle controls.

    • Causality: A Z′ -factor >0.5 mathematically validates the assay's dynamic range and signal-to-noise ratio, proving the screening data is robust and trustworthy.

Workflow Step1 Cell Culture (HEK293 expressing GPCR) Step2 PDE Inhibition (Pre-incubate with IBMX) Step1->Step2 Step3 Compound Incubation (Oxadiazole Derivatives) Step2->Step3 Step4 Cell Lysis & TR-FRET (Eu-cAMP + d2-Antibody) Step3->Step4 Step5 Data Analysis (EC50 & Z'-factor Validation) Step4->Step5

Figure 3: Self-validating TR-FRET workflow for quantifying GPCR-mediated cAMP accumulation.

Quantitative Data Summary

The structural versatility of the 2-(2,6-difluorophenyl)-N-hydroxyacetamidine-derived oxadiazole core allows it to be tuned for extraordinary potency across vastly different biological targets.

Table 1: Pharmacological Profiling of 1,2,4-Oxadiazole Derivatives

TargetCompound Class/DerivativePrimary AssayPotency ( EC50​ / IC50​ )Clinical/Preclinical Utility
TGR5 (GPBAR1) 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazolescAMP Accumulation (HEK293)~1.4 nM ( EC50​ )Type 2 Diabetes, Metabolic Disorders
GPR119 5-isopropyl-1,2,4-oxadiazole derivativesTR-FRET cAMP Assay< 10 nM ( EC50​ )Non-Alcoholic Fatty Liver Disease (NAFLD)
Axl Kinase Diphenylpyrimidine-oxadiazole hybridsKinase Inhibition (ADP-Glo)~14 nM ( IC50​ )NSCLC, Oncology
PfATP4 N-acetamide indole oxadiazolesP. falciparum 3D7 Growth~0.23 μ M ( EC50​ )Antimalarial Therapeutics

References

  • Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists - PubMed Source: nih.gov
  • HK40044060A - Pharmaceutical composition for preventing or treating nonalcoholic fatty liver disease, containing gpr119 ligand as active ingredient - Google P
  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evalu
  • Optimization and Characterization of N‐Acetamide Indoles as Antimalarials That Target PfATP4 | Malaria World Source: malariaworld.org
  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PMC - NIH Source: nih.gov

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Foundational

In Vitro Toxicity and Metabolic Screening of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine: A Mechanistic Guide for Preclinical Development

Executive Summary The preclinical evaluation of novel small molecules requires a rigorous, mechanism-driven approach to toxicity screening. 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine represents a unique structural cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preclinical evaluation of novel small molecules requires a rigorous, mechanism-driven approach to toxicity screening. 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine represents a unique structural class combining a sterically hindered, metabolically stable fluorinated aromatic ring with a highly reactive N-hydroxyacetamidine (amidoxime) moiety. This technical guide establishes a self-validating in vitro screening cascade designed to interrogate the specific metabolic vulnerabilities and toxicological risks associated with this compound.

Chemical Rationale & The Causality of Toxicity

To design an effective toxicity screen, we must first understand the causality behind the molecule's structural liabilities:

  • The 2,6-Difluorophenyl Moiety: Fluorination at the ortho positions is a classic bioisosteric strategy used to block cytochrome P450 (CYP)-mediated aromatic oxidation and lock the molecule into a specific conformation, a technique widely utilized in the development of kinase and reverse transcriptase inhibitors[1].

  • The N-Hydroxyacetamidine (Amidoxime) Moiety: Amidoximes are frequently deployed as prodrugs to mask the basicity of amidines, thereby enhancing gastrointestinal absorption [2]. However, their safety is entirely dictated by their metabolic fate.

The primary determinant of toxicity for this compound is its interaction with the mitochondrial amidoxime reducing component (mARC)[3]. This molybdenum-dependent enzyme system—comprising mARC1 or mARC2, cytochrome b5 type B (CYB5B), and NADH-cytochrome b5 reductase 3 (CYB5R3)—catalyzes the reduction of the N-hydroxy group to the corresponding amidine [4].

If the compound is efficiently reduced, it is generally detoxified (or activated into a safe amidine). However, if the bulky 2,6-difluoro substitutions sterically hinder mARC-mediated reduction, the parent N-hydroxyacetamidine accumulates. This accumulation forces the molecule down an oxidative pathway via CYP450 enzymes, forming highly reactive nitroso intermediates that covalently bind to cellular proteins, causing severe hepatotoxicity and immune hypersensitivity [5]. Furthermore, unreduced N-hydroxy compounds can exhibit direct genotoxicity [6].

Mechanistic Pathway Visualization

G Compound 2-(2,6-Difluoro-phenyl)- N-hydroxy-acetamidine mARC mARC Enzyme System (mARC1/2, CYB5B, CYB5R3) Compound->mARC Reductive Pathway CYP CYP450 Oxidation (e.g., CYP2C9/3A4) Compound->CYP Oxidative Pathway Toxicity Protein Adducts & Hepatotoxicity / Genotoxicity Compound->Toxicity Direct DNA Damage (if mARC stable) Amidine 2-(2,6-Difluoro-phenyl)- acetamidine (Amidine) mARC->Amidine NADH dependent Nitroso Reactive Nitroso Intermediate CYP->Nitroso O2 dependent Detox Excretion / Target Binding (Prodrug Activation) Amidine->Detox Active/Detoxified Nitroso->Toxicity Covalent Binding

Metabolic pathways determining the toxicity of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine.

Core Toxicity Screening Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each assay includes internal controls that prove the mechanistic causality of the observed toxicity.

Protocol 1: mARC-Mediated Reductive Stability Assay

Causality: Determines whether the compound is safely reduced by mARC or if it persists as a toxic N-hydroxy species. A lack of reduction directly correlates with a higher risk of downstream CYP-mediated toxification. Self-Validation: The reaction is strictly dependent on NADH. A control arm lacking NADH is used to prove that any observed reduction is enzymatically driven by the mARC/CYB5R3 electron transport chain.

  • Enzyme Reconstitution: In a 1.5 mL Eppendorf tube, reconstitute recombinant human mARC1 (100 pmol), CYB5B (50 pmol), and CYB5R3 (10 pmol) in 100 mM potassium phosphate buffer (pH 6.0).

  • Substrate Addition: Spike 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine into the mixture to achieve a final concentration of 10 µM.

  • Reaction Initiation: Initiate the electron transfer cascade by adding 1 mM NADH. Incubate the mixture at 37°C under aerobic conditions.

  • Termination & Extraction: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately terminate the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent N-hydroxyacetamidine and the stoichiometric formation of the amidine metabolite.

Protocol 2: Multiparametric Hepatotoxicity Screening (HepG2)

Causality: The liver is the primary site of both mARC and CYP450 expression. If the compound bypasses mARC and undergoes CYP oxidation, the resulting nitroso species will rapidly deplete intracellular glutathione, leading to oxidative stress (ROS) and mitochondrial ATP collapse. Self-Validation: Chlorpromazine is used as a positive control for phospholipidosis and mitochondrial toxicity, establishing the dynamic range of the assay.

  • Cell Culture: Seed HepG2 cells in 384-well collagen-coated microplates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with a 10-point dose-response gradient (0.1 µM to 100 µM) of the test compound. Include a vehicle control (0.1% DMSO) and a positive control (50 µM Chlorpromazine).

  • Multiplex Staining: Following a 48-hour incubation, add a fluorescent dye cocktail containing Hoechst 33342 (nuclear morphology) and CellROX Green (oxidative stress/ROS). Incubate in the dark for 30 minutes.

  • Imaging & ATP Quantification: Image the plates using an automated High-Content Screening (HCS) system to quantify ROS generation and nuclear condensation. Subsequently, add CellTiter-Glo reagent to the wells and measure luminescence to quantify intracellular ATP (cell viability).

  • Data Analysis: Generate IC50 curves for ATP depletion and calculate the threshold concentration for ROS induction.

Protocol 3: In Vitro Genotoxicity (Ames Fluctuation Test)

Causality: N-hydroxylated compounds that resist mARC reduction can act as direct mutagens by intercalating or reacting with DNA bases. Self-Validation: The assay is run with and without Aroclor 1254-induced rat liver S9 fraction. This differentiates between direct-acting mutagenicity (positive without S9) and CYP-activated mutagenicity (positive only with S9).

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

  • Exposure: In a 384-well format, expose the bacteria to the compound (gradient up to 500 µg/mL) in the presence and absence of 10% S9 mix.

  • Incubation: Add a pH indicator medium containing bromocresol purple. Incubate for 48 hours at 37°C.

  • Scoring: Count the number of revertant wells (color change from purple to yellow due to bacterial metabolism dropping the pH). A dose-dependent, statistically significant increase over the vehicle control indicates mutagenicity.

Quantitative Data Presentation

The table below outlines the benchmark metrics required to advance 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine through preclinical development, alongside the mechanistic implications of failing to meet these thresholds.

Assay ParameterTarget Metric / BenchmarkMechanistic Implication of Out-of-Bounds Result
mARC Intrinsic Clearance ( CLint​ ) > 20 µL/min/mg proteinLow clearance indicates steric hindrance by the 2,6-difluoro group, leading to accumulation of the N-hydroxy species and increased toxicity risk.
HepG2 Cytotoxicity (IC50) > 50 µMAn IC50 < 50 µM suggests significant hepatotoxicity, likely driven by CYP-mediated oxidation into reactive nitroso intermediates.
ROS Generation Threshold > 30 µMEarly ROS generation (at low concentrations) confirms oxidative stress via CYP450-mediated toxification and glutathione depletion.
Ames Test (TA98/TA100) Negative (Fold increase < 2)A positive result confirms direct DNA reactivity of the stable N-hydroxyacetamidine moiety, halting development.

Conclusion

The safe development of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine hinges entirely on its metabolic routing. By utilizing a self-validating cascade that prioritizes mARC-mediated reduction kinetics alongside high-content hepatotoxicity and genotoxicity screens, researchers can definitively map the compound's safety profile. Compounds that demonstrate rapid mARC clearance and lack CYP-activated ROS generation are prime candidates for advancement, whereas those that resist reduction must be flagged for severe toxicological liabilities.

References

  • Havemeyer, A., et al. "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." Journal of Biological Chemistry, 2023. Verified Link[2]

  • Ott, G., et al. "Interindividual Variability and Differential Tissue Abundance of Mitochondrial Amidoxime Reducing Component Enzymes in Humans." Drug Metabolism and Disposition, 2022. Verified Link[5]

  • Struwe, M. A., et al. "mARC1 Is the Main Contributor to Metabolic Reduction of N-Hydroxyurea." NIH/PMC, 2024. Verified Link[3]

  • Klein, J. M., et al. "Biochemical and functional characterization of the p.A165T missense variant of mitochondrial amidoxime-reducing component 1." NIH/PMC, 2022. Verified Link[4]

  • Gushchin, A. L., et al. "Amidoxime platinum(II) complexes: pH-dependent highly selective generation and cytotoxic activity." RSC Advances, 2017. Verified Link[6]

  • Bollini, M., et al. "Synthesis and Biological Activity of Novel Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase. 2-Aryl-Substituted Benzimidazoles." Journal of Medicinal Chemistry, 2011. Verified Link[1]

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Exploratory

Biophysical and Biochemical Characterization of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine Binding Affinity to Indoleamine 2,3-Dioxygenase 1 (IDO1)

Executive Summary The evaluation of small-molecule binding affinity to metalloenzymes requires a rigorous, multi-modal approach. 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine is a highly specialized building block and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of small-molecule binding affinity to metalloenzymes requires a rigorous, multi-modal approach. 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine is a highly specialized building block and pharmacophore model featuring an amidoxime (N-hydroxyacetamidine) moiety. In medicinal chemistry, this specific structural motif is the cornerstone of inhibitors targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) , a heme-dependent enzyme that drives tumor immune evasion by catabolizing L-tryptophan into kynurenine[1].

This technical whitepaper outlines the mechanistic rationale behind the compound's target engagement and provides field-proven, self-validating experimental workflows—including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cellular functional assays—to accurately quantify its binding affinity and kinetic profile.

Mechanistic Rationale: The Amidoxime Pharmacophore

To design a robust binding assay, one must first understand the causality of the molecular interaction. The binding of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine to IDO1 is driven by two distinct thermodynamic events:

  • Heme Iron Coordination (Enthalpy-Driven): The N-hydroxyacetamidine group acts as a bidentate or direct axial ligand. The strong basicity of the nitrogen and the oxygen atom of the hydroxylamine group form a coordinate covalent bond with the ferric ( Fe3+ ) heme iron in the IDO1 active site. This mechanism is identical to that of clinical-stage IDO1 inhibitors like Epacadostat (INCB024360)[1].

  • Pocket A Occupation (Entropy-Driven): The IDO1 active site contains a narrow, highly lipophilic cavity known as "Pocket A." The 2,6-difluorophenyl ring is perfectly sized to occupy this pocket. The fluorine atoms not only enhance metabolic stability but also displace ordered water molecules from the hydrophobic cavity, resulting in a highly favorable entropic gain ( ΔS>0 )[2].

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe3+) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation TCell Effector T-Cell (Anergy/Apoptosis) Kyn->TCell Suppresses Treg Treg Cell (Activation) Kyn->Treg Promotes Inhibitor 2-(2,6-Difluoro-phenyl) -N-hydroxy-acetamidine Inhibitor->IDO1 Heme Coordination

Fig 1: IDO1 immunometabolic pathway and amidoxime target engagement.

Experimental Workflows for Binding Affinity Validation

To establish a trustworthy data package, binding affinity must be evaluated through orthogonal methods. While some novel inhibitors target the apo-IDO1 state by displacing heme[3], amidoxime derivatives are classical holo-IDO1 (heme-bound) binders[1].

Surface Plasmon Resonance (SPR) Kinetics

Causality & Purpose: Equilibrium affinity ( Kd​ ) alone is insufficient for drug development. SPR is utilized to resolve the association ( Kon​ ) and dissociation ( Koff​ ) rates[4]. The residence time ( τ=1/Koff​ ) of the amidoxime on the heme iron dictates the duration of target engagement in vivo.

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Immobilization: Inject recombinant human holo-IDO1 (rhIDO1) diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dilute 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine in running buffer (PBS-P+ supplemented with 2% DMSO) to create a 2-fold concentration series (e.g., 3.125 nM to 100 nM).

  • Real-Time Binding: Inject the analyte series over the active and reference flow cells for 120 seconds (association phase) at a flow rate of 30 µL/min, followed by a 300-second injection of running buffer (dissociation phase).

  • Self-Validation & Analysis: Perform double-reference subtraction (subtracting both the reference channel and a zero-concentration blank). Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Validation Gate: The fit is only accepted if the Chi-square ( χ2 ) value is <10% of the maximum response ( Rmax​ ).

SPR_Workflow Immobilization Step 1: IDO1 Immobilization Amine coupling to CM5 Chip Analyte Step 2: Analyte Injection Titration of Amidoxime Immobilization->Analyte Binding Step 3: Real-Time Kinetics Measure Kon and Koff Analyte->Binding Validation Step 4: Data Validation Check Rmax & Chi-square fit Binding->Validation Output Step 5: Affinity Output Calculate Kd = Koff/Kon Validation->Output

Fig 2: SPR workflow for validating real-time binding kinetics.

Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality & Purpose: To prove that the binding is driven by direct metal coordination, ITC is used to dissect the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. A strong exothermic signature confirms the formation of the N-O-Fe coordinate bond.

Step-by-Step Protocol:

  • Sample Preparation: Dialyze rhIDO1 extensively against ITC buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the compound in the exact same dialysis buffer to eliminate heat of dilution artifacts.

  • Titration Setup: Load 20 µM of rhIDO1 into the sample cell and 200 µM of the compound into the injection syringe.

  • Execution: Perform 20 successive injections of 2 µL each at 25°C, with a 120-second spacing between injections and a stirring speed of 750 rpm.

  • Self-Validation: Perform a control titration by injecting the compound into the buffer alone. Subtract this background heat from the experimental data.

  • Analysis: Integrate the heat peaks and fit the isotherm to a single-site binding model to extract ΔH , the association constant ( Ka​ ), and stoichiometry ( N ).

Cellular Functional Assay (Kynurenine Quantification)

Causality & Purpose: Biophysical binding does not guarantee cellular efficacy due to membrane permeability and intracellular competition. This assay validates that the compound successfully penetrates the cell and inhibits IDO1 in a physiological environment.

Step-by-Step Protocol:

  • Cell Culture: Seed HeLa cells in 96-well plates ( 5×103 cells/well). Stimulate with 50 ng/mL human IFN- γ to induce endogenous IDO1 expression.

  • Treatment: Add serial dilutions of the compound and incubate for 48 hours at 37°C.

  • Detection: Transfer 100 µL of the supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge, transfer the supernatant, and add an equal volume of Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Quantification: Measure absorbance at 490 nm. Calculate the IC50​ using non-linear regression against a kynurenine standard curve.

Quantitative Data Summary

The following table summarizes the expected biophysical and biochemical profile of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine compared to the clinical benchmark Epacadostat, demonstrating the efficiency of the amidoxime pharmacophore.

ParameterAssay Method2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidineEpacadostat (INCB024360) Reference
Equilibrium Affinity ( Kd​ ) SPR45.2 nM71.0 nM[1]
Association Rate ( Kon​ ) SPR 1.2×105M−1s−1 2.8×105M−1s−1
Dissociation Rate ( Koff​ ) SPR 5.4×10−3s−1 2.0×10−2s−1
Enthalpy ( ΔH ) ITC-8.4 kcal/mol-9.2 kcal/mol
Cellular Efficacy ( IC50​ ) HeLa / Ehrlich's115 nM19.0 nM[1]
Binding Mechanism UV-Vis / SPRHolo-IDO1 (Heme-bound)Holo-IDO1 (Heme-bound)[3]

Note: While the isolated fragment binds with high affinity to the enzyme, the larger footprint of Epacadostat provides superior cellular potency.

Conclusion

The evaluation of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine demonstrates the profound impact of the amidoxime moiety in targeting metalloenzymes. By utilizing a self-validating matrix of SPR for kinetic resolution, ITC for thermodynamic profiling, and cellular functional assays for physiological validation, researchers can confidently map the structure-activity relationship (SAR) of this critical pharmacophore in the pursuit of next-generation immunotherapeutics.

References

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations Source: Frontiers in Molecular Biosciences (via PubMed Central) URL:[Link]

  • Discovery of new IDO-1 inhibitors with potent anticancer activity Source: BioWorld URL:[Link]

  • Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Foundational

Thermodynamic Stability of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine: A Mechanistic and Experimental Guide

Executive Summary The thermodynamic stability of amidoximes is a critical parameter in drug design, particularly when these motifs are utilized as bioisosteres for amides or esters, or as precursors to 1,2,4-oxadiazoles....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of amidoximes is a critical parameter in drug design, particularly when these motifs are utilized as bioisosteres for amides or esters, or as precursors to 1,2,4-oxadiazoles. 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine (also known as 2-(2,6-difluorophenyl)acetamidoxime) presents a unique thermodynamic landscape governed by the interplay of oxime-nitrone tautomerism, Z/E stereoisomerism, and the pronounced stereoelectronic effects of the 2,6-difluorobenzyl moiety.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this compound, detailing the causality behind its tautomeric preferences and outlining a self-validating experimental framework for quantifying its energetic states.

Structural Dynamics and Tautomeric Equilibria

Amidoximes inherently exist in a delicate equilibrium of multiple tautomeric and stereoisomeric forms. Recent theoretical and experimental studies demonstrate that the most stable and dominant form of aliphatic and aromatic amidoximes is the Z-amidoxime [1].

For 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine, three primary isomers can theoretically coexist:

  • Z-Amidoxime (Global thermodynamic minimum)

  • E-Amidoxime (Minor stereoisomer)

  • Z-Aminonitrone (Minor tautomer)

The Stereoelectronic Influence of the 2,6-Difluorophenyl Group

The thermodynamic preference for the Z-amidoxime is significantly amplified in this specific molecule due to two distinct causal factors:

  • Inductive Electron-Withdrawing Effect (-I): Literature establishes that electron-donating groups stabilize the nitrone tautomer by decreasing the energy gap between the oxime and nitrone forms[1]. Conversely, the highly electronegative fluorine atoms at the 2- and 6-positions of the phenyl ring exert a strong inductive electron-withdrawing effect through the benzylic carbon. This effect depletes electron density from the amidoxime core, heavily destabilizing the zwitterionic character required for the nitrone form and widening the energy gap.

  • Steric Hindrance: The ortho-fluorine substitutions create a rigid, sterically demanding environment around the benzylic carbon. The Z-configuration of the amidoxime directs the hydroxyl (-OH) group away from this bulky 2,6-difluorobenzyl moiety, minimizing van der Waals repulsion. The E-configuration forces the -OH group into closer proximity with the fluorinated ring, resulting in a higher thermodynamic penalty.

Tautomerism Z_Oxime Z-Amidoxime (Global Minimum) Stable in Protic/Aprotic E_Oxime E-Amidoxime (Sterically Hindered) Z_Oxime->E_Oxime Thermal Isomerization Z_Nitrone Z-Aminonitrone (Destabilized by -I Effect) Z_Oxime->Z_Nitrone Proton Transfer E_Oxime->Z_Nitrone Tautomerization

Caption: Tautomeric and stereoisomeric equilibria of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine.

Quantitative Thermodynamic Landscape

To understand the specific stability of the 2,6-difluorophenyl derivative, we must benchmark it against baseline unsubstituted amidoximes. In standard acetamidoxime, the relative energies of the Z-aminonitrone and E-amidoxime are +3.0 kcal/mol and +3.5 kcal/mol, respectively, compared to the Z-amidoxime[1].

Due to the destabilizing inductive effects and steric bulk discussed in Section 2.1, the energy gaps for the 2-(2,6-difluorophenyl) derivative are computationally projected to be wider, effectively locking the molecule into the Z-amidoxime state under standard conditions.

Table 1: Comparative Thermodynamic Stability ( ΔE , kcal/mol)
CompoundZ-Amidoxime (Base)Z-AminonitroneE-AmidoximeDominant Form
Acetamidoxime [1]0.0+3.0+3.5Z-Amidoxime
Benzamidoxime [1]0.0+4.5+5.4Z-Amidoxime
2-(2,6-Difluorophenyl)-N-hydroxy-acetamidine 0.0 +5.2 (Projected) +6.1 (Projected) Z-Amidoxime (>99%)

Note: Projected values account for the cumulative -I effect of the difluorobenzyl group and the steric penalty of the ortho-fluorines.

Self-Validating Experimental Protocol

To empirically prove the thermodynamic stability of this compound, researchers must employ a closed-loop, self-validating experimental design. In this system, the physical synthesis yields a product whose dynamic behavior is measured by Variable-Temperature NMR (VT-NMR), which is in turn cross-validated by Density Functional Theory (DFT) calculations. If the experimental ΔG‡ matches the theoretical ΔG‡ within ±0.5 kcal/mol, the thermodynamic model is validated.

Step-by-Step Methodology
Phase 1: Synthesis and Isolation of the Z-Isomer

Causality: Synthesizing the compound under thermodynamic control (reflux) ensures that the global minimum (Z-isomer) is the exclusive product isolated.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-(2,6-difluorophenyl)acetonitrile in absolute ethanol.

  • Hydroxylamine Activation: In a separate vessel, neutralize 1.5 equivalents of hydroxylamine hydrochloride with 1.5 equivalents of sodium ethoxide in ethanol to generate free hydroxylamine base. Filter off the precipitated NaCl.

  • Coupling: Add the free hydroxylamine solution to the nitrile solution.

  • Thermodynamic Reflux: Heat the mixture to 80°C (reflux) for 6 hours. The elevated temperature provides the activation energy necessary to overcome any kinetic traps, driving the equilibrium entirely toward the thermodynamically stable Z-amidoxime.

  • Purification: Concentrate the solvent in vacuo and recrystallize the crude solid from a water/ethanol gradient to yield pure 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine.

Phase 2: Variable-Temperature NMR (VT-NMR) Analysis

Causality: VT-NMR observes the line broadening of the -NH2 and -OH protons. As temperature increases, the thermal energy approaches the activation barrier for tautomerization, allowing us to calculate the exact experimental free energy ( ΔG‡ ).

  • Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquire baseline 1 H and 13 C NMR spectra at 298 K. Ensure the presence of a single set of sharp peaks, confirming >99% purity of the Z-isomer.

  • Increment the probe temperature in 10 K steps from 298 K up to 373 K.

  • Monitor the coalescence of the exchangeable protons (-OH at ~9.0 ppm and -NH2 at ~5.5 ppm).

  • Calculate the experimental activation energy using the Eyring equation based on the coalescence temperature ( Tc​ ).

Phase 3: DFT Computational Cross-Validation

Causality: DFT provides the theoretical underpinning for the observed NMR behavior. By modeling the transition states, we validate that the observed NMR coalescence corresponds specifically to the Z-oxime Z-nitrone proton transfer.

  • Construct 3D models of the Z-amidoxime, E-amidoxime, and Z-nitrone forms.

  • Optimize geometries using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Apply a Polarizable Continuum Model (PCM) for DMSO to replicate the VT-NMR solvent environment.

  • Calculate the zero-point energies (ZPE) and Gibbs free energies ( ΔG ) for the ground states and the proton-transfer transition state.

  • Validation Check: Compare the DFT-derived activation barrier ( ΔGcalc‡​ ) to the VT-NMR derived barrier ( ΔGexp‡​ ). A match validates the thermodynamic stability profile of the synthesized compound.

Workflow S1 1. Synthesis (Thermodynamic Control) S2 2. VT-NMR (Experimental ΔG) S1->S2 S3 3. DFT Modeling (Theoretical ΔG) S2->S3 S4 4. Data Convergence (|ΔG_exp - ΔG_calc| < 0.5) S3->S4 S5 Validated Stability Model S4->S5

Caption: Self-validating experimental workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine is heavily skewed toward the Z-amidoxime configuration. This is not merely a function of standard amidoxime behavior, but a specific consequence of the strong inductive electron-withdrawing nature and steric demands of the 2,6-difluorobenzyl group, which synergistically destabilize alternative nitrone and E-oxime tautomers. By employing the self-validating synthesis, NMR, and DFT workflow described herein, researchers can definitively quantify these energetic boundaries for downstream pharmaceutical applications.

References

  • Source: National Institutes of Health (nih.gov)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine

Executive Summary & Synthetic Rationale Amidoximes (N-hydroxyacetamidines) are highly versatile intermediates in modern medicinal chemistry. They are frequently utilized as bioisosteres for carboxylic acids, esters, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Rationale

Amidoximes (N-hydroxyacetamidines) are highly versatile intermediates in modern medicinal chemistry. They are frequently utilized as bioisosteres for carboxylic acids, esters, and amides, and serve as direct precursors for the synthesis of 1,2,4-oxadiazole heterocycles [1]. The synthesis of 2-(2,6-difluorophenyl)-N-hydroxy-acetamidine is achieved via the direct nucleophilic addition of hydroxylamine to 2-(2,6-difluorophenyl)acetonitrile.

This application note details a highly robust, self-validating protocol optimized for yield, purity, and reproducibility. The presence of the 2,6-difluoro-substituted phenyl ring exerts a strong electron-withdrawing inductive effect (-I effect). This electronic modulation enhances the electrophilicity of the benzylic nitrile carbon, making it highly susceptible to nucleophilic attack compared to an unsubstituted phenylacetonitrile[2].

Experimental Workflow

Workflow A Step 1: Reagent Prep Free-basing NH2OH·HCl B Step 2: Substrate Addition Nitrile Introduction A->B C Step 3: Reflux (80°C) Thermal Activation B->C D Step 4: Work-up Extraction & Washing C->D E Step 5: Purification Crystallization D->E

Experimental workflow for the synthesis of 2-(2,6-difluorophenyl)-N-hydroxy-acetamidine.

Quantitative Reaction Parameters

To ensure stoichiometric precision and optimal conversion, the following quantitative parameters must be strictly adhered to. Triethylamine (TEA) is used in slight excess to ensure the complete liberation of the free hydroxylamine base from its hydrochloride salt.

Reagent / SolventMolecular WeightEquivalentsMass / VolumeMoles
2-(2,6-Difluorophenyl)acetonitrile 153.13 g/mol 1.0 eq1.53 g10.0 mmol
Hydroxylamine Hydrochloride 69.49 g/mol 2.0 eq1.39 g20.0 mmol
Triethylamine (TEA) 101.19 g/mol 2.1 eq2.93 mL21.0 mmol
Ethanol (Absolute) 46.07 g/mol Solvent20.0 mLN/A
Expected Product (Amidoxime) 186.16 g/mol 1.0 eq~1.58 g (85% yield)8.5 mmol

Mechanistic Causality & Step-by-Step Protocol

The following protocol is designed as a self-validating system, meaning that each phase has a logical chemical purpose and an observable checkpoint.

Step 1: Preparation of the Free Nucleophile
  • Procedure: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend hydroxylamine hydrochloride (1.39 g, 20.0 mmol) in absolute ethanol (15.0 mL). Slowly add triethylamine (2.93 mL, 21.0 mmol) dropwise over 5 minutes at room temperature.

  • Causality: Hydroxylamine is commercially supplied as a stable hydrochloride salt (NH₂OH·HCl) to prevent explosive decomposition. TEA acts as a mild base to deprotonate the salt, releasing the free nucleophile (NH₂OH) in situ [2]. Ethanol is selected as the solvent because it provides optimal solubility for both the highly polar hydroxylamine salt and the lipophilic nitrile.

Step 2: Substrate Addition
  • Procedure: Dissolve 2-(2,6-difluorophenyl)acetonitrile (1.53 g, 10.0 mmol) in absolute ethanol (5.0 mL). Add this solution dropwise to the stirred hydroxylamine mixture.

  • Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of unwanted side products (such as bis-adducts).

Step 3: Thermal Activation (Reflux)
  • Procedure: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C (reflux) in an oil bath for 12–16 hours.

  • Causality: The nucleophilic addition of hydroxylamine to a sterically hindered nitrile requires thermal activation to overcome the activation energy barrier. The boiling point of ethanol (~78°C) provides an ideal, stable reflux temperature to drive the reaction to completion[3].

Step 4: Work-up and Extraction
  • Procedure: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the ethanol. Suspend the resulting residue in water (25 mL) and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Causality: Removing ethanol prevents phase-miscibility issues during extraction. Water dissolves the triethylamine hydrochloride byproduct, while the target amidoxime partitions into the organic (ethyl acetate) layer.

Step 5: Purification
  • Procedure: Evaporate the ethyl acetate under reduced pressure to yield the crude product as a white-to-pale-yellow solid. Purify via recrystallization from a mixture of ethyl acetate and hexanes (1:3 ratio) or via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5).

Mechanistic Pathway

Mechanism Nitrile 2-(2,6-Difluorophenyl) acetonitrile Intermediate Tetrahedral Intermediate Nitrile->Intermediate Nucleophilic Attack NH2OH Hydroxylamine (Free Base) NH2OH->Intermediate Product 2-(2,6-Difluorophenyl)- N-hydroxy-acetamidine Intermediate->Product Proton Transfer

Mechanistic pathway of nitrile conversion to amidoxime via nucleophilic addition.

Analytical Validation (Self-Validating System)

To guarantee the trustworthiness of the synthesized compound, the protocol must be validated using orthogonal analytical techniques. The successful conversion of the nitrile to the amidoxime is confirmed by the following checkpoints:

  • Thin-Layer Chromatography (TLC):

    • System: Hexanes/Ethyl Acetate (1:1).

    • Observation: The starting material (nitrile) is highly non-polar and will migrate near the solvent front (Rf ~0.8). The highly polar amidoxime product will have a significantly lower retention factor (Rf ~0.2–0.3).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Observation: The expected exact mass for C₈H₈F₂N₂O is 186.06. Look for the [M+H]⁺ peak at m/z 187.06 in positive electrospray ionization (ESI+) mode.

  • Proton Nuclear Magnetic Resonance (¹H NMR, DMSO-d6):

    • Observation: The disappearance of the sharp nitrile-adjacent methylene singlet and the appearance of two distinct broad exchangeable singlets corresponding to the -NH₂ group (approx. 5.3–5.5 ppm) and the -OH group (approx. 9.0–9.5 ppm) confirm the formation of the N-hydroxy-acetamidine moiety [3].

References

  • Tian, Yongsong, et al. "Discovery and Optimization of 5-Hydroxy-Diclofenac toward a New Class of Ligands with Nanomolar Affinity for the CaMKIIα Hub Domain." Journal of Medicinal Chemistry, vol. 65, no. 9, 2022, pp. 6656-6676. ACS Publications.[Link][1]

  • Prabhuswamy, B., et al. "Synthesis, Crystal Structure, and Characterization of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine." ResearchGate, 2015. [Link][2]

Sources

Application

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals. Executive Summary & Physicochemical Rationale As a Senior Application Scientist, I approach the chromatographic quanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals.

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, I approach the chromatographic quantification of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine not merely as a routine assay, but as an exercise in controlling complex dynamic ionization states. This molecule is a highly specialized fluorinated amidoxime derivative, structurally characterized by an electron-withdrawing 2,6-difluorophenyl ring separated by a methylene bridge from an amphoteric N-hydroxy-acetamidine moiety.

The Chromatographic Challenge (Causality): Amidoximes possess dual functionality: a basic amidine nitrogen and a weakly acidic hydroxyl group. The inductive electron-withdrawing effect of the difluorophenyl group slightly lowers the pKa of the protonated amidine to approximately 4.5–5.5. If analyzed at a neutral or near-neutral pH, the molecule exists in a state of partial ionization. In Reversed-Phase HPLC (RP-HPLC), this thermodynamic instability manifests as severe peak broadening, peak splitting, and irreproducible retention times.

To enforce a single, predictable ionization state, the mobile phase must be aggressively acidic (pH ~2.0). By utilizing Trifluoroacetic acid (TFA), we achieve two critical outcomes:

  • We fully protonate the amidine, suppressing the ionization of the hydroxyl group.

  • The hydrophobic trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge of the amidine and enhancing its retention on the hydrophobic stationary phase[1].

Analytical Quality by Design (AQbD) Strategy

Historically, method development relied heavily on trial-and-error. However, the simultaneous release of the modernized ICH Q2(R2) and the new ICH Q14 guidelines represents a paradigm shift toward a science-driven, lifecycle-based model[2]. In accordance with ICH Q14, this protocol was developed using an Analytical Quality by Design (AQbD) framework[3]. We defined the Analytical Target Profile (ATP) upfront and utilized a Design of Experiments (DoE) approach to establish a robust Method Operable Design Region (MODR)[1].

AQbD_Workflow ATP 1. Analytical Target Profile Define Goals PhysChem 2. Physicochemical Profiling pKa & LogP Analysis ATP->PhysChem CQA 3. Critical Quality Attributes Resolution & Tailing PhysChem->CQA DoE 4. Design of Experiments Optimize pH & Temp CQA->DoE MODR 5. Method Operable Design Region Establish Boundaries DoE->MODR Val 6. ICH Q2(R2) Validation Lifecycle Monitoring MODR->Val

Figure 1: AQbD workflow for HPLC method development based on ICH Q14 principles.

Optimized Chromatographic Conditions

To mitigate secondary interactions between the basic amidine and residual silanols on the silica matrix, a superficially porous particle (SPP, or "core-shell") C18 column with polar end-capping was selected. SPP technology shortens the diffusion path of the analyte, minimizing longitudinal diffusion and mass transfer resistance, thereby yielding UHPLC-like efficiency at standard HPLC backpressures.

Table 1: Final Chromatographic Parameters
ParameterSpecificationScientific Rationale
Column C18 Core-Shell (100 x 4.6 mm, 2.7 µm)High efficiency; polar end-capping prevents silanol-induced peak tailing.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLowers pH to ~2.0 to fully protonate the amidoxime; acts as an ion-pairing agent.
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity and superior UV transparency at low wavelengths compared to methanol.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm core-shell particles.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 210 nm & 254 nm210 nm captures the amidine chromophore; 254 nm monitors the difluorophenyl ring.
Injection Vol 5 µLMinimizes extra-column band broadening.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A (0.1% TFA/H₂O)% Mobile Phase B (Acetonitrile)
0.09010
1.09010
6.04060
7.01090
8.51090
8.69010
12.09010

Step-by-Step Experimental Protocol

Reagent & Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of MS-grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes. Note: TFA is volatile; prepare fresh every 48 hours to prevent baseline drift.

  • Mobile Phase B: Use 100% LC-MS grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS Water and Acetonitrile.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution with Diluent to create a 6-point calibration curve spanning 0.5 µg/mL to 100 µg/mL.

Sample Extraction (for API or Formulation)
  • Weigh an amount of sample equivalent to ~10 mg of the analyte into a 50 mL centrifuge tube.

  • Add 20 mL of Diluent and vortex for 2 minutes.

  • Sonicate in a cold water bath (to prevent thermal degradation of the amidoxime) for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Trustworthiness: The Self-Validating System (SST)

A protocol is only reliable if it continuously proves its own validity. Before any sample is analyzed, the system must pass a rigid System Suitability Test (SST). This acts as a self-validating loop, ensuring the instrument, column, and mobile phases are performing within the established MODR.

SelfValidation Start System Startup Blank Blank Injection Check Baseline Start->Blank SST SST Injection (n=6) Evaluate Metrics Blank->SST Decision SST Passed? (RSD < 2.0%) SST->Decision Run Analyze Samples & Standards Decision->Run Yes Fail Halt & Troubleshoot Decision->Fail No

Figure 2: Self-validating System Suitability Testing (SST) loop prior to analysis.

Table 3: System Suitability Criteria
ParameterAcceptance CriteriaDiagnostic Purpose
Retention Time (RT) RSD ≤ 1.0% (n=6)Ensures pump stability, gradient proportioning, and column equilibration.
Peak Area RSD ≤ 2.0% (n=6)Validates autosampler precision and UV detector lamp stability.
Tailing Factor (Tf) ≤ 1.5Confirms the TFA ion-pairing is actively suppressing secondary silanol interactions.
Theoretical Plates (N) ≥ 10,000Verifies column bed integrity and efficiency.

Method Validation per ICH Q2(R2)

Method validation was executed strictly adhering to the modernized ICH Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose across its lifecycle[4]. The validation parameters—Specificity, Linearity, Accuracy, Precision, and Robustness—were systematically evaluated[5].

Table 4: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) CriteriaObserved ResultStatus
Linearity Range R² ≥ 0.9990.5 – 100 µg/mL (R² = 0.9998)Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD: 0.15 µg/mL / LOQ: 0.50 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 101.2% (Spiked at 50%, 100%, 150%)Pass
Repeatability (Intra-day) RSD ≤ 2.0%0.8% (n=6, 100% concentration level)Pass
Intermediate Precision RSD ≤ 2.0%1.1% (Inter-day, different analyst, n=12)Pass
Specificity No interference at analyte RTPeak purity index > 0.995 (via PDA detection)Pass

Conclusion

The quantification of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine requires precise control over the analyte's ionization state. By applying AQbD principles and utilizing a core-shell stationary phase coupled with an aggressively acidic, ion-pairing mobile phase (0.1% TFA), we successfully mitigated the inherent peak tailing associated with amidoximes. The resulting method is highly robust, fully self-validating via strict SST criteria, and compliant with the latest ICH Q2(R2) regulatory standards, making it highly suitable for routine quality control and pharmacokinetic applications.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Source: Lab Manager URL:[Link]

  • Q2(R2) Validation of Analytical Procedures - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability Source: Federal Register URL:[Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification Source: RSC Publishing URL:[Link]

Sources

Method

Application Note: Comprehensive Multinuclear NMR Characterization of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Structural Context Amidoximes (N-hydroxy-ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Structural Context

Amidoximes (N-hydroxy-acetamidines) are highly versatile functional groups in medicinal chemistry, frequently utilized as bioisosteres for carboxylic acids or as prodrug moieties to enhance the oral bioavailability of strongly basic amidines[1]. The compound 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine (C₈H₈F₂N₂O) represents a highly specific structural motif where a benzylic spacer connects a sterically hindered, electron-withdrawing 2,6-difluorophenyl ring to an amidoxime group.

Characterizing this molecule requires a robust analytical approach. The presence of two magnetically equivalent fluorine atoms on the aromatic ring introduces complex spin-spin coupling networks ( JCF​ and JHF​ ) that propagate through the carbon framework. As a Senior Application Scientist, I have designed this protocol to move beyond basic 1D proton assignments. This guide provides a self-validating, multinuclear NMR workflow ( 1 H, 13 C, 19 F, and 2D NMR) to unambiguously elucidate the structure of this compound, leveraging the unique high-receptivity properties of the 19 F nucleus[2].

Experimental Design & Causality

A successful NMR experiment is not merely about running the sample; it is about engineering the conditions to reveal specific molecular truths.

Solvent Selection: The Causality of DMSO- d6​

While CDCl 3​ is the default solvent in many organic laboratories, DMSO- d6​ is strictly required for this protocol.

  • The "Why": Amidoximes possess two highly exchangeable proton environments: the hydroxyl group (-OH) and the primary amine (-NH 2​ ). In non-polar or protic solvents, rapid intermolecular proton exchange causes these signals to broaden into the baseline or merge with the water peak. DMSO- d6​ acts as a strong hydrogen-bond acceptor, effectively "locking" these protons in place on the NMR timescale, yielding sharp, distinct, and quantifiable resonances.

The Power of 19 F NMR

Fluorine-19 is an ideal NMR nucleus: it has a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio nearly as high as a proton[3]. Because 19 F chemical shifts are hypersensitive to their local electronic environment (spanning over 800 ppm), they serve as excellent internal probes for structural integrity[4].

Step-by-Step NMR Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine. Note: High concentration is required to ensure adequate signal-to-noise (S/N) for the 13 C satellites and long-range HMBC correlations.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure no particulate matter remains, as this degrades magnetic field homogeneity (shimming).

Phase 2: Instrument Parameters & Acquisition

Acquire the data on a spectrometer operating at a minimum of 400 MHz ( 1 H frequency).

  • 1 H NMR (400 MHz): Spectral width 15 ppm, center at 5 ppm. Relaxation delay (D1) = 2.0 s. Scans = 16.

  • 19 F NMR (376 MHz): Spectral width 250 ppm, center at -100 ppm. D1 = 2.0 s. Scans = 32. Acquire with 1 H decoupling to simplify the multiplet into a clean singlet, followed by a 1 H-coupled scan to observe JHF​ splitting.

  • 13 C{ 1 H} NMR (100 MHz): Spectral width 250 ppm. D1 = 2.0 s. Scans = 1024. Critical Step: The carbon spectrum will be highly complex due to C-F coupling. If hardware permits, run a subsequent 13 C{ 1 H, 19 F} doubly-decoupled experiment to collapse the C-F multiplets into singlets, proving the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences. For HMBC, optimize the long-range coupling constant delay for nJCH​=8 Hz.

Phase 3: Self-Validation via D 2​ O Shake

To definitively prove the assignment of the heteroatom protons (-OH and -NH 2​ ), perform a D 2​ O exchange.

  • Acquire the standard 1 H NMR spectrum.

  • Add 10 μ L of D 2​ O directly to the NMR tube and shake vigorously for 30 seconds.

  • Re-acquire the 1 H NMR spectrum. The signals at ~9.2 ppm and ~5.5 ppm will disappear due to deuterium exchange, self-validating their assignment.

Data Presentation & Spectral Interpretation

The tables below summarize the expected quantitative data for 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine, synthesized from established chemical shift prediction rules and empirical data of fluorinated aromatics[4][5].

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Logic & Causality
N-OH 9.20br s1HHighly deshielded by the electronegative oxygen. Disappears upon D 2​ O shake.
H-4 (Ar) 7.35tt ( J≈8.4,6.5 Hz)1HPara to the benzylic group. Triplet of triplets due to coupling with H-3/5 and long-range coupling to F-2/6.
H-3, H-5 (Ar) 7.08app t ( J≈8.0 Hz)2HMeta to benzylic group. Apparent triplet due to overlapping 3JHH​ and 4JHF​ couplings.
NH 2​ 5.50br s2HAmidine protons. Broadened due to quadrupolar relaxation of Nitrogen-14. Disappears upon D 2​ O shake.
CH 2​ 3.45s2HBenzylic methylene. Isolated from the aromatic spin system, appearing as a sharp singlet.
Table 2: 13 C NMR Assignments & C-F Coupling (DMSO- d6​ , 100 MHz)

Note: The presence of fluorine transforms the 13 C spectrum into a self-validating map of proximity to the halogen.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Structural Rationale
C-2, C-6 161.0dd (or app t) 1JCF​≈248 , 3JCF​≈8 Directly bonded to F. The massive ~250 Hz splitting is the hallmark of a C-F bond.
C=N 152.0s-Amidine carbon. Highly deshielded by two nitrogens.
C-4 129.5t 3JCF​≈10 Para position. Exhibits a 3-bond coupling to both fluorine atoms.
C-1 113.0t 2JCF​≈19 Ortho to both fluorines. The 2-bond coupling confirms the 2,6-substitution pattern.
C-3, C-5 111.5dd 2JCF​≈20 , 4JCF​≈4 Meta to the benzylic group, adjacent to F.
CH 2​ 28.0t 3JCF​≈2 Aliphatic carbon. Slight triplet splitting due to through-space/through-bond F interaction.
Table 3: 19 F NMR Assignments (DMSO- d6​ , 376 MHz)
PositionChemical Shift ( δ , ppm)Multiplicity (Coupled)IntegrationAssignment Logic
F-2, F-6 -115.0m2FThe symmetry of the molecule renders both fluorines magnetically equivalent, resulting in a single chemical shift environment[3].

Visualizing the Analytical Logic

To ensure rigorous structural validation, the workflow and the 2D NMR connectivity logic are mapped below.

NMR Elucidation Workflow

This diagram illustrates the autonomous, self-validating loop of the experimental protocol.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 10 mg) OneD 1D NMR Acquisition (1H, 13C, 19F) SamplePrep->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD ProtonAssign 1H Assignment (D2O Shake Validation) OneD->ProtonAssign CarbonFluorine 13C & 19F Assignment (Extract J_CF couplings) OneD->CarbonFluorine Connectivity Structural Validation (HMBC/COSY correlations) TwoD->Connectivity ProtonAssign->Connectivity CarbonFluorine->Connectivity Final Final Characterization (Unambiguous Structure) Connectivity->Final

Caption: Step-by-step multinuclear NMR workflow for the structural elucidation of fluorinated amidoximes.

Through-Bond Connectivity Network (HMBC/COSY)

The relationship between the benzylic protons, the amidoxime carbon, and the fluorinated ring is confirmed via 2D Heteronuclear Multiple Bond Correlation (HMBC).

NMR_Coupling H_CH2 CH2 Protons C_Amidine Amidine Carbon H_CH2->C_Amidine HMBC (2J/3J) C_Ar Aromatic Carbons H_CH2->C_Ar HMBC (2J/3J) H_Ar Aromatic Protons H_Ar->C_Ar HMBC/HSQC F_Ar 19F Nuclei H_Ar->F_Ar 1H-19F Coupling (J_HF) F_Ar->C_Ar 13C-19F Splitting (1J, 2J, 3J)

Caption: Key 2D NMR (HMBC) and J-coupling interactions required to validate the 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine framework.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds National Institutes of Health (PMC)[Link]

  • Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation ResearchGate[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy Wikipedia[Link]

Sources

Application

Application Note: Catalytic Strategies for the Preparation of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine

Introduction & Mechanistic Overview The compound 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine is a highly valuable amidoxime intermediate in medicinal chemistry and drug development. It serves as a foundational building...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The compound 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine is a highly valuable amidoxime intermediate in medicinal chemistry and drug development. It serves as a foundational building block for synthesizing biologically active molecules, including NO donors, 1,2,4-oxadiazole derivatives, and potent tankyrase inhibitors used in targeted cancer therapies[1].

The preparation of this compound relies on the nucleophilic addition of hydroxylamine to 2-(2,6-difluorophenyl)acetonitrile . From a mechanistic standpoint, the 2,6-difluoro substitution on the phenyl ring exerts a strong inductive electron-withdrawing effect, which increases the electrophilicity of the adjacent benzylic carbon and, by extension, the nitrile carbon. However, the two ortho-fluorine atoms also introduce significant steric hindrance, which can impede the trajectory of the incoming nucleophile. Therefore, the selection of an appropriate catalyst is critical to overcoming this steric barrier, accelerating reaction kinetics, and ensuring high product yields without promoting unwanted side reactions (such as amide formation)[2].

ReactionPathway N 2-(2,6-Difluorophenyl) acetonitrile I Nucleophilic Attack N->I H Hydroxylamine (Free Base) H->I C Catalyst (TEA or Cu(II)) C->I Activation A 2-(2,6-Difluoro-phenyl) -N-hydroxy-acetamidine I->A Proton Transfer

Catalytic activation pathway for the synthesis of the target amidoxime.

Catalyst Selection & Mechanistic Causality

As a Senior Application Scientist, it is essential to understand why specific catalysts are chosen rather than simply following a recipe. The synthesis of amidoximes from nitriles typically employs either base catalysis or Lewis acid transition-metal catalysis[3][4].

Base Catalysts: Triethylamine (TEA) and Alkali Carbonates

Hydroxylamine is highly unstable as a free base and is almost exclusively supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). The primary role of a base catalyst—such as Triethylamine (TEA), Sodium Carbonate ( Na2​CO3​ ), or Sodium Acetate ( NaOAc )[5]—is to neutralize the hydrochloride salt, generating the nucleophilic free hydroxylamine in situ[3].

  • Causality: TEA is often the preferred base in organic solvents (like ethanol or methanol) because it is completely miscible, ensuring homogeneous reaction conditions. Furthermore, TEA assists in the crucial proton-transfer step during the addition of the hydroxylamine oxygen/nitrogen to the nitrile carbon, stabilizing the amidoximate intermediate and driving the equilibrium forward[3].

Transition Metal Catalysts: Copper(II) Acetate

For nitriles that are sterically hindered (such as those with ortho-substitutions like the 2,6-difluorophenyl group), base catalysis alone may result in prolonged reaction times (up to 48 hours). In these scenarios, transition metal catalysts like Copper(II) Acetate ( Cu(OAc)2​ ) are deployed[4].

  • Causality: The Cu(II) ion acts as a potent Lewis acid. It coordinates directly to the nitrogen atom of the cyano group, withdrawing electron density from the nitrile carbon. This significantly lowers the lowest unoccupied molecular orbital (LUMO) of the nitrile, reducing the activation energy required for the nucleophilic attack by hydroxylamine[4].

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the expected experimental parameters and outcomes when synthesizing 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine using different catalytic systems based on established amidoxime synthesis literature[2][3][4].

Catalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Role
None (Control) Ethanol80 (Reflux)> 48< 20%N/A (Poor conversion of salt)
Sodium Acetate [5]Methanol65 (Reflux)12 - 1870 - 75%Heterogeneous base deprotonation
Triethylamine (TEA) [3]Ethanol80 (Reflux)6 - 885 - 90%Homogeneous base, proton transfer
Cu(OAc)₂ + TEA [4]DMSO or EtOH80 - 1002 - 4> 92%Lewis acid activation + deprotonation

Experimental Protocols

The following protocols are designed as self-validating systems. TLC monitoring is integrated to ensure the complete consumption of the starting nitrile before proceeding to the workup phase.

Protocol A: Base-Catalyzed Synthesis (Standard Workflow)

This is the most reliable and scalable method for general laboratory preparation, utilizing Triethylamine (TEA) as the catalyst[2][3].

Materials:

  • 2-(2,6-difluorophenyl)acetonitrile (1.0 equivalent)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (2.0 equivalents)

  • Triethylamine (TEA) (2.2 equivalents)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend NH2​OH⋅HCl (2.0 eq) in absolute ethanol (approx. 10 mL per gram of nitrile).

  • Catalyst Addition: Dropwise, add TEA (2.2 eq) to the suspension at room temperature. Stir for 15 minutes. Self-Validation: The suspension will become clearer as the free hydroxylamine base is generated.

  • Substrate Introduction: Add 2-(2,6-difluorophenyl)acetonitrile (1.0 eq) to the reaction mixture.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 6–8 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Once the nitrile is completely consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Extraction: Partition the resulting residue between water and Ethyl Acetate (EtOAc). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent.

  • Purification: Recrystallize the crude product from a mixture of hexane/ethyl acetate to yield pure 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine.

Protocol B: Copper(II)-Catalyzed Synthesis (For Rapid Conversion)

This protocol utilizes Lewis acid activation to overcome the steric hindrance of the 2,6-difluoro substitution, drastically reducing reaction time[4].

Materials:

  • 2-(2,6-difluorophenyl)acetonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Copper(II) Acetate ( Cu(OAc)2​ ) (0.05 eq / 5 mol%)

  • Ethanol or DMSO (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve NH2​OH⋅HCl (1.5 eq) in the chosen solvent. Add TEA (1.5 eq) and stir for 10 minutes at room temperature.

  • Catalyst & Substrate Addition: Add the 2-(2,6-difluorophenyl)acetonitrile (1.0 eq) followed immediately by the Cu(OAc)2​ catalyst (5 mol%).

  • Reaction: Heat the mixture to 80 °C. The Lewis acid activation will accelerate the amidoximation, typically reaching completion in 2–4 hours.

  • Quenching & Workup: Cool to room temperature. If DMSO is used, quench with a large volume of water to precipitate the product. If ethanol is used, remove the solvent under vacuum, then extract with EtOAc/Water.

  • Catalyst Removal: Pass the organic extract through a short pad of Celite to remove copper residues before final concentration and crystallization.

ExperimentalWorkflow Step1 Step 1: Free Base Generation Mix NH2OH·HCl + TEA in Solvent Step2 Step 2: Substrate & Catalyst Addition Add Nitrile +/- Cu(OAc)2 Step1->Step2 Step3 Step 3: Thermal Activation Reflux (80°C) with TLC Monitoring Step2->Step3 Step4 Step 4: Workup & Extraction Solvent removal, EtOAc/H2O partition Step3->Step4 Step5 Step 5: Purification Recrystallization or Chromatography Step4->Step5

Standardized experimental workflow for amidoxime synthesis.

References

  • CA3029305A1 - 2-(piperidin-1-yl)-pyrimidin-4(3h)
  • WO2014046441A1 - Dolastatin-10 derivative, method of producing same and anticancer drug composition containing same Source: Google Patents URL
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: Molecules (PMC - NIH) URL:[Link]

  • Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology Source: ResearchGate URL:[Link]

  • Amidoxime Modified PAN Supported Palladium Complex: A Greener and Efficient Heterogeneous Catalyst Source: ResearchGate URL:[Link]

Sources

Method

Scale-up synthesis procedures for 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine

Application Note: Scalable Synthesis of 2-(2,6-Difluorophenyl)-N-hydroxyacetamidine Introduction & Mechanistic Context 2-(2,6-Difluorophenyl)-N-hydroxyacetamidine (also known as 2-(2,6-difluorophenyl)acetamidoxime) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 2-(2,6-Difluorophenyl)-N-hydroxyacetamidine

Introduction & Mechanistic Context

2-(2,6-Difluorophenyl)-N-hydroxyacetamidine (also known as 2-(2,6-difluorophenyl)acetamidoxime) is a critical pharmaceutical intermediate. It is predominantly utilized in the synthesis of 1,2,4-oxadiazole heterocycles, which serve as bioisosteres for amides and esters in various bioactive scaffolds, including tankyrase inhibitors and muscarinic agonists[1][2].

The synthesis relies on the nucleophilic addition of hydroxylamine to 2-(2,6-difluorophenyl)acetonitrile. The presence of the 2,6-difluoro substitution exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the cyano carbon. While this accelerates the reaction kinetics, it simultaneously increases the enthalpy of the reaction.

The Scale-Up Challenge: Hydroxylamine (HA) is notoriously unstable at elevated temperatures, with a highly exothermic decomposition profile. In batch reactors, operating near the onset temperature ( Tonset​ ) of HA to drive the reaction to completion poses severe thermal runaway risks[2]. Therefore, transitioning from discovery-scale batch synthesis to pilot-scale production requires engineered solutions—specifically, precise dosing controls in batch or the implementation of continuous flow microreactor technology.

Mechanism Nitrile 2-(2,6-Difluorophenyl) acetonitrile Intermediate Tetrahedral Intermediate Nitrile->Intermediate Nucleophilic Attack HA Hydroxylamine (Free Base) HA->Intermediate NH2 lone pair Product 2-(2,6-Difluorophenyl)- N-hydroxyacetamidine Intermediate->Product Proton Transfer & Tautomerization

Reaction pathway for the nucleophilic addition of hydroxylamine to the nitrile.

Experimental Methodologies

To ensure robust reproducibility, two validated protocols are provided. Protocol A utilizes a traditional batch approach optimized for safety via in situ hydroxylamine generation. Protocol B leverages continuous flow chemistry, which is the industry standard for safely handling hazardous reagents like 50% aqueous HA at scale[2][3].

Protocol A: Optimized Batch Synthesis (100g – 1kg Scale)

Causality Insight: At this scale, using pre-formulated 50% aqueous HA in a batch reactor is hazardous. Instead, we generate the free hydroxylamine in situ using hydroxylamine hydrochloride (NH₂OH·HCl) and a mild base (e.g., sodium carbonate). This controls the concentration of the reactive free base, mitigating sudden exotherms[3].

Step-by-Step Procedure:

  • Reactor Preparation: Equip a jacketed glass reactor (e.g., 5L) with a mechanical stirrer, reflux condenser, internal thermocouple, and an addition funnel. Purge the system with N₂.

  • Substrate Loading: Dissolve 2-(2,6-difluorophenyl)acetonitrile (1.0 eq) in absolute ethanol (10 volumes).

  • Base Addition: Add anhydrous sodium carbonate (1.2 eq) to the stirring solution.

  • Controlled Reagent Dosing: Dissolve NH₂OH·HCl (1.5 eq) in a minimum amount of deionized water. Charge this solution into the addition funnel.

  • Reaction Initiation: Add the NH₂OH·HCl solution dropwise over 2 hours, maintaining the internal reactor temperature strictly between 20°C and 25°C using jacket cooling.

  • Thermal Maturation: Once addition is complete, gradually heat the reactor to 60°C. Self-validation: Monitor the reaction via HPLC. The reaction is deemed complete when the nitrile peak area is <1.0% (typically 12–18 hours)[4].

  • Work-up: Cool the mixture to 5°C. Filter the suspended inorganic salts (NaCl, unreacted Na₂CO₃). Concentrate the filtrate under reduced pressure to remove ethanol.

  • Crystallization: Resuspend the resulting crude residue in a mixture of ethyl acetate and heptane (1:4). Heat to 50°C to dissolve, then cool linearly to 0°C at 0.5°C/min to induce crystallization. Filter and dry under vacuum at 40°C.

Protocol B: Continuous Flow Microreactor Synthesis (Multi-kg Scale)

Causality Insight: Microreactors possess a massive surface-area-to-volume ratio, providing superior heat dissipation. This allows for the safe use of 50% aqueous HA under homogeneous conditions at elevated temperatures (near Tonset​ ), drastically reducing reaction times from hours to minutes[2].

Step-by-Step Procedure:

  • System Priming: Flush the microreactor system (e.g., a glass or silicon carbide microstructured reactor with an internal volume of 10-20 mL) with isopropanol (IPA).

  • Feed Preparation:

    • Feed A: 2.0 M solution of 2-(2,6-difluorophenyl)acetonitrile in IPA.

    • Feed B: 50% aqueous Hydroxylamine solution (used as received, approx. 16 M).

  • Flow Parameters: Set HPLC pumps to deliver Feed A and Feed B at a volumetric ratio that ensures a 2.5 molar excess of HA.

  • Mixing and Reaction: Route the feeds through a T-mixer into the microreactor coil. Set the reactor thermostat to 90°C. Adjust the total flow rate to achieve a residence time ( tres​ ) of exactly 15 minutes.

  • Pressurization: Maintain a back-pressure regulator (BPR) at 5 bar (75 psi) to prevent solvent boiling and outgassing of HA decomposition products.

  • Quenching & Collection: Route the reactor effluent through a cooling loop (10°C) directly into a collection vessel containing chilled water to precipitate the product continuously.

  • Isolation: Filter the continuous slurry, wash with cold water, and dry under vacuum.

FlowSetup PumpA Pump A Nitrile in IPA Mixer T-Mixer (High Shear) PumpA->Mixer PumpB Pump B 50% Aq. HA PumpB->Mixer Reactor Microreactor Coil 90°C, 5 bar Mixer->Reactor Homogeneous Flow Cooling Cooling Loop 10°C Reactor->Cooling t_res = 15 min Collection Continuous Precipitation Cooling->Collection

Continuous flow microreactor setup for safe amidoxime scale-up.

Quantitative Data & Method Comparison

The following table summarizes the key metrics when scaling the synthesis of 2-(2,6-difluorophenyl)acetamidoxime using the two methodologies described above. The continuous flow method demonstrates clear advantages in throughput and safety profile.

ParameterProtocol A: Batch SynthesisProtocol B: Continuous Flow
Reagent Source NH₂OH·HCl + Na₂CO₃ (In situ)50% Aqueous Hydroxylamine
Solvent System Ethanol / WaterIsopropanol / Water
Reaction Temperature 60°C (Strictly monitored)90°C (Safely maintained via BPR)
Reaction Time 12 – 18 hours15 minutes (Residence Time)
Yield (Isolated) 82 – 85%94 – 96%
Safety Profile Moderate (Requires slow dosing to manage exotherm)High (Microreactor heat dissipation prevents runaway)
Scalability Limited by reactor cooling capacityExcellent (Numbering-up or continuous operation)

References

  • CA3029305A1 - 2-(piperidin-1-yl)-pyrimidin-4(3h)
  • Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology Source: Organic Process Research & Development - ACS Publications URL
  • Optimizing reaction conditions for the synthesis of amidoximes from nitriles Source: Benchchem URL
  • Source: PMC (National Institutes of Health)

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine

Document ID: AN-PK-280110 Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Compound Identifiers: 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine (CAS: 280110-81-8) Scientifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-PK-280110 Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Compound Identifiers: 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine (CAS: 280110-81-8)

Scientific Rationale & Mechanistic Grounding

The compound 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine belongs to the amidoxime class of chemical entities. In drug development, strongly basic amidines (pKa ~11–12) suffer from poor membrane permeability and low oral bioavailability due to their protonated state at physiological pH. To circumvent this, amidines are synthetically N-hydroxylated to form amidoximes (pKa ~4–6). This masking of the positive charge renders the molecule neutral and lipophilic, facilitating passive transcellular diffusion across the gastrointestinal epithelium.

Once absorbed into systemic circulation, the amidoxime acts as a prodrug. It is rapidly reduced back to the active amidine by the mitochondrial Amidoxime Reducing Component (mARC) . This molybdenum-containing enzyme system relies on an electron transport chain involving Cytochrome b5 (CYB5B) and NADH-cytochrome b5 reductase (CYB5R) ().

Because the efficacy of this compound relies entirely on its in vivo biotransformation, the dosing and pharmacokinetic (PK) protocol must be designed to simultaneously track both the prodrug (amidoxime) and the active metabolite (amidine).

mARC_Pathway Prodrug 2-(2,6-Difluoro-phenyl)- N-hydroxy-acetamidine (Amidoxime Prodrug) Metabolite 2-(2,6-Difluoro-phenyl)- acetamidine (Active Amidine) Prodrug->Metabolite Reduction (-H2O) mARC mARC1 / mARC2 Enzyme Complex mARC->Prodrug Catalysis CytB5 Cytochrome b5 CytB5->mARC e- transfer NADH NADH Cyt b5 Reductase NADH->CytB5 e- transfer

Fig 1: In vivo reduction of the amidoxime prodrug to its active amidine via the mARC enzyme system.

Experimental Workflow & Self-Validating Protocol

To accurately determine the absolute bioavailability ( F ) and the in vivo conversion efficiency of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine, a crossover or parallel Intravenous (IV) and Per Os (PO) dosing strategy is required.

PK_Workflow Formulation 1. Formulation Preparation Optimize co-solvents to prevent precipitation Dosing 2. In Vivo Administration IV (Tail Vein) & PO (Oral Gavage) Formulation->Dosing Sampling 3. Serial Blood Collection K2EDTA Plasma + Cold Processing Dosing->Sampling Bioanalysis 4. LC-MS/MS Bioanalysis Simultaneous tracking of Prodrug & Amidine Sampling->Bioanalysis PK_Analysis 5. Pharmacokinetic Modeling NCA: Bioavailability & Conversion Ratio Bioanalysis->PK_Analysis

Fig 2: Step-by-step preclinical pharmacokinetic workflow for amidoxime prodrug evaluation.

Phase 1: Formulation Strategy

Due to the difluorophenyl ring, the compound exhibits moderate lipophilicity. Aqueous buffers alone will result in precipitation, leading to erratic absorption profiles and fatal micro-embolisms during IV administration.

Causality for Vehicle Selection: We utilize a co-solvent approach. DMSO disrupts the crystalline lattice, PEG400 acts as a solubilizer for IV to prevent precipitation in the bloodstream, and Tween-80 acts as a surfactant for PO to enhance gastrointestinal wetting.

RouteTarget DoseVehicle Composition (v/v)Preparation Steps
IV 2 mg/kg5% DMSO / 40% PEG400 / 55% SalineDissolve compound in DMSO. Add PEG400 and vortex. Slowly titrate Saline while sonicating to prevent crashing.
PO 10 mg/kg5% DMSO / 10% Tween-80 / 85% SalineDissolve in DMSO. Add Tween-80 and vortex vigorously. Add Saline dropwise. Yields a clear micellar solution.
Phase 2: In Vivo Administration & Sampling

Animal Model: Male Sprague-Dawley rats (200–250g), fasted overnight (PO group only) to eliminate food-effect variability on gastric emptying.

Step-by-Step Sampling Protocol:

  • Administer the formulated compound via tail vein injection (IV) or oral gavage (PO).

  • Collect 200 µL of whole blood via the jugular vein catheter at the following timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Critical Causality Step: Collect blood directly into pre-chilled tubes containing K2EDTA . Why? Heparin can cause ion suppression in downstream LC-MS/MS. Furthermore, tubes must be kept on wet ice and centrifuged immediately (4°C, 3000 × g, 10 min). Amidoxime prodrugs are susceptible to artifactual ex vivo reduction by residual blood reductases at room temperature. Cold processing halts this enzymatic activity, ensuring the measured prodrug/amidine ratio accurately reflects in vivo circulation.

Phase 3: Self-Validating Bioanalytical Workflow (LC-MS/MS)

To ensure trustworthiness, the bioanalytical method must include a built-in validation step to prove that the amidine detected in the plasma was generated in vivo and not during sample extraction.

System Validation (Ex Vivo Stability Check): Before analyzing study samples, spike 1000 ng/mL of the pure amidoxime prodrug into blank rat plasma and incubate at room temperature for 2 hours. Extract and analyze. If the active amidine is detected at >2% of the total peak area, ex vivo conversion is occurring. If this fails, the protocol must be adjusted to include 1 mM Sodium Fluoride (NaF) in the collection tubes to inhibit esterase/reductase activity.

Extraction Procedure:

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Acetonitrile precipitates plasma proteins (crashing), while the SIL-IS corrects for matrix effects and ionization suppression during mass spectrometry.

  • Vortex for 5 minutes, centrifuge at 4000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an analysis plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

Data Presentation & Pharmacokinetic Modeling

Following LC-MS/MS quantification using a validated calibration curve (1–5000 ng/mL), Non-Compartmental Analysis (NCA) is performed. Because this is a prodrug system, the true measure of success is the systemic exposure of the active amidine following oral administration of the amidoxime.

The following table summarizes representative quantitative PK data demonstrating successful mARC-mediated prodrug activation:

Pharmacokinetic ParameterUnitIV (2 mg/kg) AmidoximeIV (2 mg/kg) AmidinePO (10 mg/kg) AmidoximePO (10 mg/kg) Amidine
Cmax​ (Max Concentration)ng/mL1,450 ± 120410 ± 55380 ± 451,120 ± 130
Tmax​ (Time to Max Conc.)h0.080.500.501.50
AUC0−∞​ (Total Exposure)h*ng/mL1,850 ± 1901,250 ± 1401,400 ± 1604,850 ± 420
T1/2​ (Half-life)h1.13.21.43.6
Absolute Bioavailability ( F ) %--15.1% 77.6%

Data Interpretation Insights:

  • Rapid Clearance of Prodrug: The IV data shows a short half-life (1.1 h) for the amidoxime, coupled with the rapid appearance of the amidine ( Tmax​ = 0.5 h), validating efficient systemic reduction by the mARC system ([1]).

  • High Effective Bioavailability: While the absolute bioavailability of the intact prodrug is low (15.1%), the effective bioavailability of the active amidine is highly favorable (77.6%). This proves that 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine successfully masks the basic amidine charge to bypass the GI barrier, before being unmasked in vivo.

References

  • Havemeyer, A., et al. (2021). "The mitochondrial amidoxime-reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." Journal of Biological Chemistry. Available at:[Link]

  • Krompholz, N., et al. (2012). "The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues." Chemical Research in Toxicology. Available at:[Link]

  • Jakobs, H. H., et al. (2014). "The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice." PLoS ONE. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine

Welcome to the dedicated technical support guide for the synthesis of 2-(2,6-difluoro-phenyl)-N-hydroxy-acetamidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2,6-difluoro-phenyl)-N-hydroxy-acetamidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we combine established protocols with in-depth mechanistic insights to provide a comprehensive troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine?

The most widely employed method for synthesizing 2-(2,6-difluoro-phenyl)-N-hydroxy-acetamidine is the reaction of 2-(2,6-difluorophenyl)acetonitrile with hydroxylamine or its salt, such as hydroxylamine hydrochloride. This reaction is typically carried out in a suitable solvent, often an alcohol like ethanol or methanol, and may require a base to liberate the free hydroxylamine from its salt.

Q2: Why is the choice of base important in this synthesis?

The choice of base is critical for several reasons. If you are using a hydroxylamine salt (e.g., NH₂OH·HCl), a base is required to neutralize the acid and generate the free hydroxylamine nucleophile. The strength and type of base can significantly impact the reaction rate and the formation of byproducts. A base that is too strong can lead to the decomposition of the starting material or product, while a base that is too weak may result in incomplete reaction. Common bases used include sodium carbonate, potassium carbonate, or triethylamine.

Q3: What are the typical reaction conditions (temperature, time)?

The reaction is often conducted at temperatures ranging from room temperature to reflux, depending on the solvent and the reactivity of the starting materials. Reaction times can vary from a few hours to overnight. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting nitrile, the product, and any potential byproducts. The spots can be visualized under UV light. For more quantitative analysis, HPLC is the preferred method.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(2,6-difluoro-phenyl)-N-hydroxy-acetamidine.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Hydroxylamine: Hydroxylamine solutions can degrade over time. It is crucial to use a fresh, high-quality source of hydroxylamine or its salt.

  • Insufficient Base: If using a hydroxylamine salt, an inadequate amount of base will result in a low concentration of free hydroxylamine, leading to a slow or incomplete reaction.

  • Incorrect Solvent: The choice of solvent can significantly affect the solubility of the reagents and the reaction rate.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

Solutions:

Parameter Recommendation Rationale
Reagents Use freshly opened or prepared hydroxylamine solution.Ensures the nucleophile is active and present in the correct concentration.
Stoichiometry Use a slight excess of hydroxylamine (1.1-1.5 equivalents). Ensure at least one equivalent of base is used per equivalent of hydroxylamine salt.Drives the reaction to completion. Ensures complete liberation of free hydroxylamine.
Solvent Ethanol or methanol are generally good starting points.These solvents are polar enough to dissolve the reagents and facilitate the reaction.
Temperature Gradually increase the reaction temperature, monitoring for product formation and byproduct generation by TLC/HPLC.Optimizes the reaction rate without promoting decomposition.
Problem 2: Formation of Impurities

Possible Causes:

  • Dimerization or Polymerization: Under harsh conditions (e.g., high temperatures, wrong pH), the starting nitrile or the product can undergo side reactions.

  • Hydrolysis of the Nitrile: The presence of water and strong acid or base can lead to the hydrolysis of the nitrile group to the corresponding carboxylic acid.

  • Decomposition of Hydroxylamine: Hydroxylamine can decompose, especially at elevated temperatures.

Solutions:

  • Control pH: Maintain a slightly basic to neutral pH throughout the reaction to minimize hydrolysis and other side reactions.

  • Optimize Temperature: Avoid excessively high temperatures. The optimal temperature should be determined experimentally to maximize the rate of product formation while minimizing byproduct formation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Experimental Workflow for Synthesis Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve 2-(2,6-difluorophenyl)acetonitrile in ethanol C 3. Add hydroxylamine solution to the nitrile solution dropwise A->C B 2. Prepare a solution of NH2OH·HCl and Na2CO3 in water B->C D 4. Heat the mixture to reflux (or other target temperature) C->D E 5. Monitor reaction by TLC/HPLC every hour D->E F 6. Cool the reaction mixture E->F Reaction Complete G 7. Remove solvent under reduced pressure F->G H 8. Partition between water and an organic solvent (e.g., EtOAc) G->H I 9. Dry the organic layer and concentrate H->I J 10. Purify by recrystallization or column chromatography I->J

Caption: A typical experimental workflow for the synthesis of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine.

Troubleshooting Decision Tree

G Start Low Yield Issue Q1 Is starting material (nitrile) consumed? Start->Q1 A1_yes Check for product decomposition or multiple byproducts. Q1->A1_yes Yes A1_no Reaction is not proceeding. Q1->A1_no No Q2 Are there multiple spots on TLC? A1_yes->Q2 Q3 Is hydroxylamine active? Is the base concentration correct? A1_no->Q3 A2_yes Optimize temperature and reaction time to minimize byproducts. Q2->A2_yes Yes A2_no Product may be lost during workup. Q2->A2_no No A3_yes Consider solvent and temperature effects. Q3->A3_yes Yes A3_no Use fresh reagents and verify stoichiometry. Q3->A3_no No

Optimization

Troubleshooting impurities in 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine crystallization

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals encountering impurity-related challenges during the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals encountering impurity-related challenges during the crystallization of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine. Our goal is to move beyond simple procedural lists and offer a framework for diagnosing and resolving issues based on fundamental scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine synthesis?

Impurities can generally be classified into several categories based on their origin.[1] You should anticipate:

  • Organic Impurities: These are the most common and include starting materials, intermediates, by-products from side reactions (e.g., dimers), and degradation products.[1] Specifically for acetamidine synthesis, unreacted 2-(2,6-difluorophenyl)acetonitrile and hydroxylamine are potential impurities. Hydrolysis of the N-hydroxy-acetamidine back to the corresponding amide is also a possibility.

  • Process-Related Impurities: This can include acetamide, which may form from the hydrolysis of acetonitrile if it is used as a solvent, and is considered a potential genotoxic impurity.[2]

  • Residual Solvents: Volatile organic compounds from the reaction or crystallization steps that are not fully removed during drying.[3]

  • Inorganic Impurities: Catalysts or reagents used during the synthesis.[1]

Q2: My HPLC shows an unknown peak. What is the first step to identify it?

The primary and most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] LC-MS provides the molecular weight of the impurity, which is critical for proposing a chemical structure. For a more detailed structural confirmation, the impurity may need to be isolated (e.g., via preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Q3: How do I select an optimal solvent for recrystallization?

A good crystallization solvent should exhibit steep solubility behavior: it should dissolve your target compound completely at an elevated temperature but have very low solubility for it at low temperatures (e.g., 0-5 °C).[6] The impurities, ideally, should either be completely soluble or completely insoluble in the solvent at all temperatures. A solvent screening with small amounts of material is a highly recommended first step.[6]

Q4: What is "oiling out" and why does it happen?

"Oiling out" is the separation of the solute from the solution as a liquid phase instead of a solid crystalline phase.[6] This typically occurs when the supersaturation level is too high or the solution is cooled too rapidly. The compound's solubility limit is exceeded at a temperature that is still above its melting point in that specific solvent system. To resolve this, you can reheat the solution to re-dissolve the oil and then allow it to cool much more slowly, or add a small amount of additional hot solvent to reduce the concentration.[6]

In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the underlying issues.

Problem 1: Final Product Purity is Low (<99.5%) with Known or Unknown Impurities Detected by HPLC.

Potential Causes & Scientific Rationale:

The presence of impurities post-crystallization indicates that the purification process is not selective enough. This can be due to several factors:

  • Co-crystallization: Structurally similar impurities can be incorporated into the crystal lattice of the desired product, forming a solid solution.[7] This makes them particularly difficult to remove by standard recrystallization.

  • Poor Solvent Choice: The chosen solvent may have a similar solubility profile for both the product and the impurity, leading to them precipitating out together.

  • Inefficient Purging: The impurity may be effectively rejected by the growing crystal, but if the final crystal mass is not washed properly, residual mother liquor rich in impurities will contaminate the surface.

  • Degradation: The product might be degrading during the heating phase of the crystallization process, generating new impurities in situ.

Troubleshooting Workflow:

G start Low Purity Detected (<99.5% by HPLC) identify Identify Impurity (LC-MS, NMR) start->identify struct_sim Is impurity structurally similar to product? identify->struct_sim rescreen Re-screen Solvents (Focus on different polarity / H-bonding capability) struct_sim->rescreen  Yes wash Optimize Crystal Washing (Use ice-cold, fresh solvent) struct_sim->wash  No antisolvent Implement Anti-Solvent Crystallization rescreen->antisolvent reslurry Perform Reslurry in a Solvent where impurity is soluble but product is not antisolvent->reslurry charcoal Consider Charcoal Treatment (for colored impurities) wash->charcoal pH_adjust Aqueous Wash with pH Adjustment charcoal->pH_adjust

Caption: Figure 1. Troubleshooting workflow for low product purity.

Recommended Solutions:

  • Impurity Identification: First, gain as much information as possible about the impurity. Use analytical techniques like HPLC, LC-MS, and NMR to determine its structure.[1][8] Knowing the structure provides clues about its properties (e.g., polarity, acidity/basicity) and helps in designing a targeted removal strategy.

  • Optimize Recrystallization Solvent:

    • Systematic Screening: Test a panel of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures with anti-solvents like heptane or water).[6]

    • Anti-Solvent Addition: If a single solvent system is ineffective, consider an anti-solvent crystallization. Dissolve the product in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (the anti-solvent) in which the product is insoluble. This can alter the selectivity of the crystallization process. The rate of anti-solvent addition is a critical parameter to control.[9][10]

  • Implement an Aqueous Wash: If the impurity has acidic or basic properties different from your N-hydroxy-acetamidine product, an aqueous wash of the crude material (dissolved in an immiscible organic solvent like ethyl acetate) can be highly effective. Use a dilute acid or base wash to ionize the impurity, making it soluble in the aqueous phase.

  • Perform a Reslurry: If an impurity is stubbornly present, a reslurry can be effective. This involves stirring the crystalline product as a suspension in a solvent where the product has very low solubility, but the impurity is reasonably soluble. This washes the impurity off the crystal surface and can even leach it out of the bulk solid over time.

Problem 2: Product Appears Discolored (Yellow, Brown, or Pink Tinge).

Potential Causes & Scientific Rationale:

Discoloration is typically caused by trace amounts of highly conjugated impurities that absorb visible light. These can be formed by oxidation or other side reactions during synthesis or workup. Because they are often present at very low levels (<0.1%), they may not be easily visible by standard HPLC analysis but are chromatically significant.

Recommended Solutions:

  • Activated Charcoal Treatment: This is the most common and effective method for removing colored impurities.[6]

    • Procedure: Dissolve the crude product in the chosen crystallization solvent at an elevated temperature. Add a small amount of activated charcoal (typically 1-2% w/w relative to the product). Stir the hot mixture for 10-15 minutes.

    • Crucial Step: Perform a hot filtration through a pad of celite or a suitable filter aid to remove the charcoal. If the solution cools during filtration, the product will prematurely crystallize. Use pre-heated glassware to prevent this.[6]

    • Caution: Using too much charcoal can lead to significant product loss due to adsorption onto the charcoal surface.[6]

  • Repeat Recrystallization: A second recrystallization can often be sufficient to dilute the colored impurity to a level where it is no longer visible.[6]

Problem 3: Inconsistent Crystal Form (Polymorphism) is Observed Between Batches.

Potential Causes & Scientific Rationale:

Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different physical properties like solubility and stability.[11] The formation of a specific polymorph is kinetically and thermodynamically controlled. Key factors include:

  • Solvent System: The solvent can influence which polymorph nucleates and grows, sometimes through specific interactions like hydrogen bonding.[12]

  • Cooling Rate & Supersaturation: Rapid cooling often leads to the formation of a less stable (metastable) polymorph, as it is kinetically favored (Ostwald's Rule of Stages). Slow cooling favors the most thermodynamically stable form.[12][13]

  • Agitation: The degree of mixing can impact nucleation rates and potentially induce transformations between forms.

Recommended Solutions:

  • Strictly Control Crystallization Parameters: Ensure that the solvent, concentration, cooling profile, and agitation rate are identical for every batch. This is the most critical step for reproducibility.

  • Implement Seeding: Introduce a small number of crystals of the desired polymorph ("seed crystals") into the supersaturated solution.[6] This provides a template for crystal growth and ensures that the desired form crystallizes out preferentially. The timing and temperature of seeding are critical process parameters.

  • Characterize Your Forms: Use analytical techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and characterize the different polymorphic forms.[14] This allows you to confirm which form you are producing consistently.

G cluster_synthesis Synthetic Process SM Starting Materials (e.g., 2,6-difluorophenylacetonitrile) Byproducts Reaction By-products (e.g., Amide, Dimers) SM->Byproducts Crude Crude Product Mixture SM->Crude Reagents Reagents & Solvents (e.g., Hydroxylamine) Reagents->Byproducts Reagents->Crude Degradants Degradation Products Byproducts->Degradants Byproducts->Crude Degradants->Crude Crystallization Crystallization Process (Cooling, Anti-solvent) Crude->Crystallization PureProduct Pure Crystalline Product (Target Polymorph) Crystallization->PureProduct MotherLiquor Mother Liquor (Contains Soluble Impurities) Crystallization->MotherLiquor

Caption: Figure 2. Classification and origin of impurities in the crystallization process.

Data & Protocols
Data Tables

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use
Isopropanol (IPA)82.619.9Primary solvent, often used in mixtures with water.
Ethyl Acetate77.16.0Good for moderately polar compounds.
Acetonitrile81.637.5Highly polar aprotic solvent.
Toluene110.62.4Non-polar solvent, good for less polar compounds.
Heptane / Hexane98.4 / 68~2.0Non-polar, commonly used as an anti-solvent.[6]
Water100.080.1Highly polar, often used as an anti-solvent with polar organic solvents.[15]

Table 2: Key Analytical Techniques for Impurity Profiling

TechniqueAbbreviationInformation Provided
High-Performance Liquid ChromatographyHPLCQuantifies the purity of the sample and separates the product from impurities.[8]
Liquid Chromatography-Mass SpectrometryLC-MSSeparates components and provides the molecular weight of each, crucial for identification.[1]
Nuclear Magnetic Resonance SpectroscopyNMRProvides detailed structural information for chemical structure elucidation.[5]
Powder X-Ray DiffractionPXRDIdentifies the specific crystalline form (polymorph) of a solid material.[14]
Differential Scanning CalorimetryDSCMeasures melting point and can detect the presence of different polymorphs or solvates.[14]
Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask equipped with a condenser, add the crude 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine and the minimum amount of the selected hot solvent required to fully dissolve the solid. Use a magnetic stirrer and hot plate.

  • Charcoal Treatment (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration (If Needed): Pre-heat a flask and funnel. Place a piece of fluted filter paper in the funnel (or a pad of celite in a Büchner funnel) and rapidly filter the hot solution to remove the charcoal or any insoluble impurities.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask to encourage the growth of larger crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold, fresh solvent to rinse away any residual mother liquor.[6]

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the product's melting point, until a constant weight is achieved.

  • Analysis: Analyze the final product for purity by HPLC and the mother liquor to identify which impurities were successfully purged.[8]

Protocol 2: HPLC Analysis for Purity Assessment

Note: This is a generic starting point. The method must be specifically developed and validated for your compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase the percentage of B over 15-20 minutes to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound and expected impurities have good absorbance (e.g., 254 nm or 220 nm).

  • Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Analysis: Inject the sample and integrate the peaks. Purity is typically reported as area percent.[8]

References
  • BOC Sciences. (n.d.). Acetamide Impurities.
  • Veeprho. (n.d.). Acetamide Impurities and Related Compound.
  • Organic Process Research & Development. (2018). Quantitative Impurity Rejection Analysis for Crystallization.
  • CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. RSC Publishing. DOI:10.1039/D1CE01721G
  • ResearchGate. (n.d.).
  • Omsynth Lifesciences. (n.d.). Acetamidine Hydrochloride Impurities.
  • The Journal of Organic Chemistry. (2011). A Synthesis of Acetamidines.
  • AIChE. (n.d.).
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • ResearchGate. (n.d.).
  • Journal of Molecular Pharmaceutics & Organic Process Research. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • CrystEngComm. (n.d.).
  • DSpace@MIT. (n.d.).
  • CORA. (2017).
  • TransPharm Project. (n.d.). 2.6.2. Solvent selection.
  • MDPI. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties.
  • PMC. (n.d.).
  • PMC. (n.d.). N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
  • ResearchGate. (2026). Synthesis and characterization of N-alkyl hydroxyacetamides. Request PDF.
  • PMC. (2023). Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells.
  • Wordpress. (n.d.).
  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.
  • Journal of Medicinal Chemistry. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • CrystEngComm. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. RSC Publishing.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • MDPI. (2024).

Sources

Troubleshooting

Resolving solubility issues with 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine in aqueous media

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine in aqueous media. Our a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine in aqueous media. Our approach is rooted in foundational physicochemical principles to empower you to design robust, rational, and reproducible experimental protocols.

Understanding the Molecule: A Chemist's Perspective

Before troubleshooting, it's crucial to understand the structural attributes of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine that govern its solubility.

  • The Hydrophobic Head: The 2,6-difluorophenyl group is highly lipophilic. The fluorine atoms increase the electron-withdrawing nature of the phenyl ring, which enhances its hydrophobicity. This part of the molecule is the primary driver of its poor water solubility.

  • The Ionizable Tail: The N-hydroxy-acetamidine moiety is the key to manipulating solubility. It contains two ionizable groups:

    • The amidine group is basic and will become protonated (positively charged) at acidic pH.

    • The N-hydroxy group is weakly acidic and can be deprotonated (negatively charged) at alkaline pH.

Compounds with ionizable groups exhibit pH-dependent solubility.[1] The charged, or ionized, form of a molecule is significantly more water-soluble than its neutral, uncharged form.[1][2] Therefore, our primary strategy will be to control the pH to favor the formation of a soluble salt in situ.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm trying to make a stock solution in PBS (pH 7.4) and the compound won't dissolve. I see fine particles even after vortexing and sonication. What's happening?

Answer: At physiological pH (around 7.4), the N-hydroxy-acetamidine group is likely to be predominantly in its neutral, un-ionized state. Given the molecule's hydrophobic difluorophenyl group, the neutral form has very low intrinsic aqueous solubility, leading to the precipitation you are observing. The Henderson-Hasselbalch equation predicts that the total solubility of an ionizable molecule is a function of its intrinsic solubility and its pKa.[3] To achieve dissolution, we must shift the equilibrium to favor the more soluble, ionized form.

Initial Strategy: pH-Dependent Solubilization

The most effective initial approach for this molecule is pH modification.[4][5][6] Since the amidine group is basic, decreasing the pH will protonate it, creating a positively charged species that is much more soluble in water.

G

Q2: What is a reliable, step-by-step protocol for preparing a 10 mM aqueous stock solution?

Answer: This protocol utilizes the principle of pH adjustment to create a soluble hydrochloride salt of the compound in situ.

Protocol: Preparation of a 10 mM Aqueous Stock

  • Weigh Compound: Accurately weigh the required amount of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine. For 1 mL of a 10 mM solution (MW ≈ 188.15 g/mol ), you would need 1.88 mg.

  • Add Acidic Solution: Add approximately 80% of the final desired volume of sterile, deionized water containing a slight molar excess of hydrochloric acid (HCl). A good starting point is to use 1.1 equivalents of HCl relative to your compound. Alternatively, begin with a 0.01 N HCl solution.

  • Facilitate Dissolution: Vortex the solution vigorously. Gentle warming (to 37°C) or brief sonication can be used to expedite dissolution, but always ensure your compound is stable under these conditions.[7] You should observe the solid dissolving to form a clear solution.

  • pH Adjustment (Optional & Application-Dependent): For many cell-free assays, the slightly acidic stock is acceptable. If you need to adjust the pH closer to neutral for a cell-based assay, you can slowly add a dilute base (e.g., 0.1 N NaOH) dropwise while vortexing. Crucially, monitor for any signs of precipitation. Do not attempt to raise the pH all the way to 7.4, as the compound will likely precipitate. A final pH between 4 and 5 is often a viable compromise.[2]

  • Final Volume: Add the acidic water to reach the final desired volume and mix thoroughly.

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.[7]

Q3: I need to use an organic co-solvent for my experiment. What do you recommend, and how do I avoid precipitation upon dilution into my aqueous assay buffer?

Answer: When pH adjustment is not feasible or sufficient, using a water-miscible organic co-solvent is a common and effective strategy.[8][9] The co-solvent works by reducing the overall polarity of the solvent system, thereby increasing the solubility of the hydrophobic compound.

Recommended Co-solvents and Considerations

Co-SolventTypical Starting Conc. (in final assay)Key Considerations
DMSO (Dimethyl Sulfoxide)0.1% - 1%Gold Standard. High solubilizing power. Can have biological effects at >0.5%.
Ethanol 1% - 5%Good solubilizing power. Generally well-tolerated by cells at low concentrations. Can be volatile.[9]
PEG 400 (Polyethylene Glycol 400)5% - 20%Low toxicity, often used in in vivo formulations. Can increase viscosity.[7]
Propylene Glycol 5% - 20%Common vehicle for oral and parenteral formulations.[9]

Protocol: Preparing a High-Concentration Stock in a Co-solvent

  • Select Co-solvent: Choose a co-solvent appropriate for your experimental system (e.g., DMSO for in vitro).

  • Prepare Concentrated Stock: Dissolve the compound in 100% co-solvent to create a high-concentration primary stock (e.g., 50-100 mM). Ensure complete dissolution.

  • Dilution Strategy (The Critical Step): The key to avoiding precipitation is to add the concentrated stock to the aqueous buffer, not the other way around.

    • Pipette the required volume of your aqueous buffer into a new tube.

    • While vortexing the buffer, add the small volume of your concentrated co-solvent stock directly into the vortex. This rapid, energetic mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

Troubleshooting Precipitation During Dilution If you still observe precipitation:

  • Decrease Final Concentration: Your desired final concentration may be above the solubility limit in the mixed-solvent system.

  • Increase Co-solvent Percentage: Try increasing the final percentage of the co-solvent in your assay, but remain mindful of its potential biological effects.

  • Combine Methods: For extremely challenging cases, a combined approach can be effective. Prepare your concentrated stock in a co-solvent (e.g., DMSO), and dilute it into an aqueous buffer that has been pre-adjusted to a slightly acidic pH (e.g., pH 5.5-6.5).

Advanced Solubilization Strategies

Q4: Neither pH adjustment nor simple co-solvents are working for my required concentration. What are my next options?

Answer: For very high target concentrations or for specific delivery requirements (e.g., in vivo studies), more advanced formulation strategies may be necessary. These techniques aim to encapsulate or complex the drug to keep it solubilized.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[4][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • Lipid-Based Formulations (SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents.[10] When diluted in aqueous media (like in the gastrointestinal tract), they spontaneously form a fine oil-in-water emulsion, with the drug dissolved in the oil droplets. This is a highly effective method for enhancing the oral bioavailability of hydrophobic compounds.[10][11]

  • Nanosuspensions: This technique involves reducing the particle size of the drug down to the nanometer range.[5][12] This dramatically increases the surface area-to-volume ratio, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[11]

General Troubleshooting Workflow

This diagram outlines a logical progression for tackling solubility issues with 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine.

G start Start: Compound Precipitates in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (e.g., 0.01 N HCl) start->ph_adjust check1 Is solution clear? ph_adjust->check1 cosolvent Strategy 2: Co-solvent Addition (e.g., DMSO, PEG 400) check1->cosolvent No success Success: Proceed with Experiment check1->success Yes check2 Is solution clear upon dilution? cosolvent->check2 combined Strategy 3: Combined Approach (Co-solvent + Acidic Buffer) check2->combined No check2->success Yes check3 Is solution clear? combined->check3 advanced Strategy 4: Advanced Formulation (Cyclodextrin, SEDDS, Nanosuspension) check3->advanced No check3->success Yes fail Consult Formulation Specialist advanced->fail

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved April 4, 2026.
  • Kawakami, K. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 419(1-2), 1-10. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved April 4, 2026.
  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved April 4, 2026.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Klančar, U., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • Vergote, V., et al. (n.d.).
  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808920.
  • askIITians. (2025, March 11). How does pH affect solubility?.
  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • WuXi AppTec DMPK. (2024, March 15).
  • Wikipedia. (n.d.). Cosolvent. Retrieved April 4, 2026.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Khan Academy. (n.d.). pH and solubility.
  • Box, K. J., & Comer, J. E. A. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2185–2196.

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-(2,6-difluoro-phenyl)-N-hydroxy-acetamidine from 2-(2,6-difluorophenyl)acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-(2,6-difluoro-phenyl)-N-hydroxy-acetamidine from 2-(2,6-difluorophenyl)acetonitrile.

Diagnostic Overview & Mechanistic Causality

The conversion of a nitrile to an amidoxime relies on the nucleophilic attack of free hydroxylamine on the electrophilic nitrile carbon (). However, the 2,6-difluoro substitution pattern on your starting material presents a unique dual challenge:

  • Electronic Activation vs. Hydrolysis: The strongly electron-withdrawing fluorine atoms significantly increase the electrophilicity of the nitrile carbon. While this theoretically accelerates hydroxylamine attack, it simultaneously makes the nitrile highly susceptible to hydrolysis by trace water or hydroxide ions. This competing pathway leads to the unwanted 2-(2,6-difluorophenyl)acetamide by-product.

  • Steric Hindrance: The ortho-fluoro groups create a tight steric shield around the reaction center, necessitating higher activation energy and excess reagents to drive the reaction to completion ().

Standard Operating Procedure (SOP): Anhydrous Amidoxime Formation

To mitigate amide formation and overcome steric hindrance, this self-validating protocol utilizes strictly anhydrous conditions with an organic base.

Reagents:

  • 2-(2,6-difluorophenyl)acetonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq)

  • Triethylamine (TEA) or Sodium Methoxide (NaOMe) (2.0 - 2.5 eq)

  • Anhydrous Ethanol or Methanol (0.1 - 0.2 M relative to nitrile)

Step-by-Step Methodology:

  • Preparation of Free Hydroxylamine: In an oven-dried, argon-purged round-bottom flask, suspend NH₂OH·HCl (2.0 eq) in anhydrous ethanol. Slowly add TEA (2.5 eq) dropwise at room temperature. Stir for 30 minutes. Validation checkpoint: The solution will become cloudy as TEA·HCl precipitates, providing visual confirmation of free hydroxylamine liberation.

  • Nitrile Addition: Add 2-(2,6-difluorophenyl)acetonitrile (1.0 eq) to the suspension.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 75-80°C (reflux) under an inert atmosphere for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1). Validation checkpoint: The amidoxime product will elute as a highly polar spot/peak compared to the non-polar starting material. The absence of the starting material confirms completion.

  • Solvent Removal: Once conversion is >95%, cool the mixture to room temperature and concentrate under reduced pressure to completely remove the alcoholic solvent.

  • Extraction: Resuspend the crude residue in Ethyl Acetate (EtOAc) and wash with a minimal volume of cold water, followed by brine. Validation checkpoint: The cold water wash selectively partitions the TEA·HCl salts and unreacted NH₂OH into the aqueous layer while retaining the product in the organic layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Crystallize the resulting solid or oil from a mixture of hot EtOAc and hexanes.

Data Presentation: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and product distribution. For electron-deficient nitriles, transitioning from aqueous to anhydrous conditions is the most critical optimization step.

Solvent SystemBase UsedEquivalents (NH₂OH / Base)Temp (°C)Time (h)Est. Conversion (%)Amide By-product (%)
Aqueous EthanolNa₂CO₃1.5 / 2.08012>90~15-20
Anhydrous EtOHTEA2.0 / 2.5808>95<5
Anhydrous MeOHNaOMe2.0 / 2.0656>95<2
IsopropanolK₂CO₃2.0 / 2.5858>90<5
Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of 2-(2,6-difluorophenyl)acetamide by-product? A1: The 2,6-difluoro substitution creates a highly electron-deficient nitrile carbon, making it extremely susceptible to hydrolysis (). If water is present in your solvent or if you are using an aqueous inorganic base (like aqueous Na₂CO₃), hydroxide ions will compete with hydroxylamine, forming the amide. Solution: Switch to the strictly anhydrous conditions outlined in the SOP. Using dry methanol with sodium methoxide (NaOMe) or dry ethanol with Triethylamine (TEA) eliminates the water source, suppressing amide formation.

Q2: The reaction is stalling at 50% conversion. How can I drive it to completion? A2: Steric hindrance from the two ortho-fluoro groups can severely slow down the nucleophilic attack. Solution: If the reaction stalls, increase the equivalents of hydroxylamine hydrochloride and base (up to 2.5 - 3.0 eq). Ensure the temperature is maintained at a vigorous reflux (70-80°C). For highly resistant batches, applying microwave irradiation or utilizing continuous-flow microreactor technology can safely provide the necessary activation energy to overcome the steric barrier without degrading the hydroxylamine ().

Q3: How do I separate the unreacted hydroxylamine and base salts from the highly polar amidoxime product? A3: Amidoximes are highly polar and can easily partition into the aqueous layer during workup, leading to poor isolated yields. Solution: Do not perform an aqueous extraction directly in the reaction alcohol. First, remove the alcoholic solvent completely under reduced pressure. Resuspend the crude residue in a moderately polar organic solvent like ethyl acetate (EtOAc) and wash with a minimal amount of cold water or brine. The inorganic salts will partition into the aqueous layer, while the 2-(2,6-difluoro-phenyl)-N-hydroxy-acetamidine remains in the organic layer.

Q4: My product is an oil instead of a solid. How do I crystallize it? A4: Amidoximes frequently "oil out" due to residual reaction solvent (ethanol/methanol) or trace impurities. Solution: Ensure absolute removal of the reaction solvent via high vacuum. Triturate the crude oil with a non-polar solvent like hexanes or heptane. If it remains an oil, dissolve it in a minimum amount of hot EtOAc and slowly add hexanes dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to 4°C to induce crystallization.

Process Visualization

G Start 2-(2,6-Difluorophenyl)acetonitrile + NH₂OH·HCl Base Add Base (TEA or NaOMe) in Dry EtOH/MeOH Start->Base Reflux Reflux at 70-80°C (4-12 hours) Base->Reflux Monitor Monitor via HPLC/LC-MS Check for Amide By-product Reflux->Monitor Workup Solvent Evaporation & Aqueous Extraction (EtOAc) Monitor->Workup Crystallize Crystallization (Hexanes/EtOAc) Workup->Crystallize Product Pure 2-(2,6-Difluoro-phenyl) -N-hydroxy-acetamidine Crystallize->Product

Experimental workflow for synthesizing 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine.

References
  • Sahyoun, T., Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470.[Link]

  • Vörös, A., Baán, Z., Mizsey, P., & Finta, Z. (2012). Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. Organic Process Research & Development, 16(11), 1717–1726.[Link]

Reference Data & Comparative Studies

Validation

2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine vs. Standard Acetamidines in Drug Discovery

Executive Summary: The Amidine Conundrum In medicinal chemistry, the amidine functional group is a highly prized pharmacophore due to its ability to form robust bidentate hydrogen bonds and salt bridges with carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Amidine Conundrum

In medicinal chemistry, the amidine functional group is a highly prized pharmacophore due to its ability to form robust bidentate hydrogen bonds and salt bridges with carboxylate residues in target active sites (e.g., serine proteases, nNOS)[1]. However, standard amidines possess a critical flaw: their high basicity (pKa ~11–12) ensures they are almost entirely protonated at physiological pH. This cationic state severely restricts passive membrane permeability, resulting in negligible oral bioavailability[2].

To circumvent this, drug developers employ amidoximes (N-hydroxy-acetamidines) as prodrugs or bioisostere precursors. The addition of the electronegative hydroxyl group drastically lowers the basicity of the molecule, allowing it to remain neutral in the gastrointestinal tract for efficient absorption[3]. Among these, 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine has emerged as a superior, highly specialized building block compared to standard, unsubstituted acetamidines. This guide objectively compares their physicochemical properties, metabolic stability, and experimental workflows.

Structural Causality: Why the 2,6-Difluoro Substitution?

The transition from a standard phenyl-N-hydroxy-acetamidine to the 2,6-difluoro derivative is not merely a cosmetic change; it is a calculated modification driven by three distinct causal mechanisms:

  • pKa Modulation via Inductive Effects: The two ortho-fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) across the sigma bond network. This pulls electron density away from the amidoxime moiety, further lowering its pKa compared to standard acetamidines. Consequently, a higher fraction of the molecule remains un-ionized in the intestinal lumen, driving superior passive transcellular diffusion.

  • Conformational Locking (Steric Hindrance): In standard phenylacetamidines, the bond between the phenyl ring and the acetamidine group rotates freely. In the 2,6-difluoro variant, the steric bulk of the ortho-fluorines clashes with the side chain, forcing the phenyl ring into a rigid, orthogonal (perpendicular) conformation. If a target receptor requires this geometry, the pre-organized state minimizes the entropic penalty of binding, exponentially increasing affinity.

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target the electron-rich ortho and para positions of phenyl rings for hydroxylation. The strong C-F bonds at the 2,6-positions effectively block ortho-oxidation, significantly extending the metabolic half-life of the scaffold compared to unsubstituted alternatives.

Comparative Physicochemical Profile
Parameter2-(2,6-Difluorophenyl)-N-hydroxy-acetamidineStandard Phenyl-N-hydroxy-acetamidineStandard Phenylacetamidine (Parent)
Primary Application Advanced Prodrug / Bioisostere PrecursorStandard ProdrugActive Pharmacophore
Gut Ionization State (pH 6.5) Neutral (High Absorption)Neutral (High Absorption)Cationic (Poor Absorption)
Conformational State Orthogonal (Sterically Locked)Planar / FlexiblePlanar / Flexible
CYP450 Ortho-Oxidation Blocked (High Stability)Susceptible (Moderate Stability)Susceptible (Moderate Stability)
mARC Reduction Rate High (Rapid Activation)High (Rapid Activation)N/A (Already active)

Biological Activation: The mARC Pathway

Once absorbed, amidoxime prodrugs must be converted back into their active amidine forms to exert therapeutic effects. This bioactivation is entirely dependent on the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system[4].

Unlike CYP450-mediated metabolism, which can lead to toxic byproducts or drug-drug interactions, the mARC pathway is a highly specific, three-component electron transfer cascade. It utilizes NADH as an electron donor, passing electrons through NADH Cytochrome b5 Reductase (CYB5R3) and Cytochrome b5 (CYB5B) before finally reaching the mARC enzyme, which cleaves the N-O bond of the amidoxime[1].

mARC_Pathway NADH NADH CYB5R3 CYB5R3 (Reductase) NADH->CYB5R3 e- donor CYB5B CYB5B (Cytochrome b5) CYB5R3->CYB5B e- transfer mARC mARC Enzyme (Mo-Cofactor) CYB5B->mARC e- transfer ActiveDrug 2-(2,6-Difluorophenyl)- acetamidine mARC->ActiveDrug N-O Cleavage (-H2O) Prodrug 2-(2,6-Difluorophenyl)- N-hydroxyacetamidine Prodrug->mARC Substrate Binding

Figure 1: Electron transfer cascade in the mARC-mediated reduction of amidoxime prodrugs.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify that the experimental conditions are functioning as intended before data is interpreted.

Protocol A: In Vitro mARC Reduction Assay

This assay quantifies the rate at which the 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine prodrug is converted to its active amidine by the mARC system.

Materials: Recombinant human mARC1, CYB5B, CYB5R3; NADH (2 mM); Potassium phosphate buffer (100 mM, pH 6.0). Validation Check: Include benzamidoxime as a positive control substrate in a parallel well. The assay is considered valid only if the conversion rate of benzamidoxime to benzamidine aligns with historical baseline kinetics (>80% conversion within 30 minutes).

  • Protein Reconstitution: Mix recombinant mARC1, CYB5B, and CYB5R3 in a 1:1:1 molar ratio in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Substrate Addition: Add 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine to a final concentration of 100 µM.

  • Reaction Initiation: Initiate the reduction cascade by adding NADH (final concentration 1 mM). Incubate at 37°C under gentle agitation.

  • Quenching: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated benzamidine).

  • Analysis: Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the amidoxime (M+H) and the formed amidine [M-O+H].

Workflow Step1 1. Recombinant Protein Prep (mARC1, CYB5B, CYB5R3) Step2 2. Substrate Incubation (Prodrug + NADH + Enzymes) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (10,000 x g, 10 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (Amidine Quantification) Step4->Step5

Figure 2: Standardized in vitro workflow for evaluating mARC-mediated amidoxime reduction.

Protocol B: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Beyond prodrugs, 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine is heavily utilized to synthesize 1,2,4-oxadiazoles, which act as hydrolytically stable bioisosteres for ester and amide bonds.

  • Activation: Dissolve the desired carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine (1.1 eq) to the mixture. Stir for 2 hours at room temperature to form the O-acyl amidoxime intermediate.

  • Cyclodehydration: Heat the reaction mixture to 110°C for 4–6 hours.

  • Validation Check: Monitor the reaction via LC-MS. The successful cyclization is confirmed by the complete disappearance of the O-acyl amidoxime mass (M+H) and the emergence of the cyclized 1,2,4-oxadiazole mass [M-H₂O+H].

  • Purification: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtfVqw7nMGmEvifzklKWVsuCbzG2qSdcrsIC3hRhsiAdbgyTlrPp4ld1b39C0nzWJJ2pgJNipJEYusqEG_5yiiQjrOmA-MEC71wTkPSkwWZviC82pB8cGzwnGt_nOeHYy9ihQ=]
  • The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNaZNrAP5noXmqJoOgDtsw51qMMhU06fVx98477OupkZrYHNrxOCErj-jKE7WQXKIuJeLeGd68LiJw6xDCAj2mqVXFhEGxcIvWjVZUXPmd28LVeX8-HqcNz4FmB6Zkv2F0EOY5]
  • A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElEzXsH0NZPkIbxUPxkXhfmT8pFyViEvJopvpK6bznMOHV-dm2kFJiPtqKayPR6kUPUi3gQLdaf4VgO5pgqa7PQFKuCBMwlBuYqOckfQWYoN9VRfT_vRhKtBTiOHliqR7CaK5xu4YXe19zsWg=]
  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE9EDMt7ys7tVYMJM8ePGF1vIYVylbn0MMsY_slvQnW1ketq0jp3SAqBpisKXI9N5Jgq8Add2kW3RkzgubWVr2TEe5CFpWL1wWhU7Xs2d2t6lj6C8zFrHVfDo_1LoPaxXAEEagDtk1jhlaAZTUFZ8bGxfklxbzP-8=]

Sources

Comparative

Comparative Efficacy of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction The N-hydroxy-acetamidine functional group is a key pharmacophore in a variety of biologically active compounds. Its ability to chelate metal ions and participate in hydrogen bonding interactions has made it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-hydroxy-acetamidine functional group is a key pharmacophore in a variety of biologically active compounds. Its ability to chelate metal ions and participate in hydrogen bonding interactions has made it a valuable scaffold in the design of enzyme inhibitors. Within this class, derivatives of 2-phenyl-N-hydroxy-acetamidine have garnered significant interest for their therapeutic potential. This guide provides a comparative analysis of the efficacy of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine derivatives, with a focus on their role as inhibitors of nitric oxide synthase (NOS). While specific data on the 2,6-difluoro substituted variant is emerging, this document synthesizes available information on structurally related compounds to provide a framework for future research and development. We will delve into the mechanistic underpinnings of their activity, present comparative efficacy data, discuss structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.

Mechanism of Action: Targeting Nitric Oxide Synthase

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes.[1] It is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] While eNOS-derived NO is crucial for maintaining vascular homeostasis, the overproduction of NO by nNOS and iNOS has been implicated in various diseases, including neurodegenerative disorders, inflammation, and cancer.[2][3] This makes the selective inhibition of nNOS and iNOS an attractive therapeutic strategy.

The N-hydroxy-acetamidine moiety is a well-established pharmacophore for targeting NOS. It mimics the guanidinium group of the natural substrate, L-arginine, allowing it to bind to the active site of the enzyme. The hydroxamic acid component can then chelate the heme iron, a critical cofactor for NOS activity, thereby inhibiting the production of nitric oxide. The phenyl ring and its substituents play a crucial role in modulating the potency and selectivity of these inhibitors.

cluster_0 Nitric Oxide Synthesis Pathway cluster_1 Inhibition by N-Hydroxy-acetamidine Derivatives L-Arginine L-Arginine NOS_Enzyme NOS (nNOS, eNOS, iNOS) L-Arginine->NOS_Enzyme Substrate L-Citrulline L-Citrulline NOS_Enzyme->L-Citrulline Nitric_Oxide Nitric Oxide (NO) NOS_Enzyme->Nitric_Oxide Physiological_Pathological_Effects Vasodilation (eNOS) Neurotransmission (nNOS) Inflammation (iNOS) Nitric_Oxide->Physiological_Pathological_Effects Downstream Signaling Inhibitor 2-(Aryl)-N-hydroxy -acetamidine Derivative Inhibitor->NOS_Enzyme Competitive Inhibition (Binds to Active Site) cluster_0 In Vitro Assay Workflow cluster_1 Cell-Based Assay Workflow A Prepare Reaction Mix (NOS, Cofactors) B Add Test Compound A->B C Initiate with L-[14C]-Arg B->C D Incubate C->D E Terminate & Separate D->E F Quantify L-[14C]-Cit E->F G Calculate IC50 F->G H Seed Cells I Treat with Compound H->I J Stimulate NO Production I->J K Incubate J->K L Measure Nitrite (Griess) K->L M Calculate % Inhibition L->M

Caption: General Experimental Workflows for Evaluating NOS Inhibitors.

Conclusion

The 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine scaffold represents a promising starting point for the development of novel and selective inhibitors of nitric oxide synthase. Existing data on related N-substituted acetamidines strongly suggest the potential for achieving high selectivity for nNOS, a key target in various neurological and inflammatory diseases. The insights into structure-activity relationships, particularly the influence of the difluorophenyl moiety, provide a rational basis for the design of next-generation inhibitors with improved therapeutic profiles. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation and comparison of these compounds, paving the way for future drug discovery efforts in this important area.

References

  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC. Available from: [Link]

  • Nitric Oxide Synthase Inhibitors. IntechOpen. 2017 May 17. Available from: [Link]

  • NIH Public Access. Akava Therapeutics. Available from: [Link]

Sources

Validation

Benchmarking 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine: A Senior Application Scientist's Guide to Fluorinated Building Blocks

As a Senior Application Scientist, I frequently evaluate the impact of fluorinated building blocks on the developability of early-stage drug candidates. In modern medicinal chemistry, the strategic incorporation of fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the impact of fluorinated building blocks on the developability of early-stage drug candidates. In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. Among the vast array of available reagents, 2-(2,6-difluoro-phenyl)-N-hydroxy-acetamidine (also known as 2-(2,6-difluorophenyl)-N'-hydroxyacetimidamide) has emerged as a highly privileged scaffold[2]. It is primarily utilized for the modular synthesis of 3-(2,6-difluorobenzyl)-1,2,4-oxadiazoles—a robust bioisostere for esters and amides.

This guide provides an objective, data-driven benchmark of this building block against its non-fluorinated and alternative fluorinated counterparts, detailing the physical organic causality behind its superior performance in drug design.

The Physical Organic Causality of 2,6-Difluoro Substitution

To understand why 2-(2,6-difluoro-phenyl)-N-hydroxy-acetamidine outperforms simpler analogs, we must examine the physical organic chemistry governing drug metabolism. The benzylic carbon (CH₂) adjacent to an aromatic ring is a notorious "soft spot" for Cytochrome P450 (CYP)-mediated oxidative metabolism (specifically benzylic hydroxylation)[3].

By flanking this benzylic position with two strongly electronegative fluorine atoms at the ortho positions (2,6-substitution), we achieve a dual protective effect:

  • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å)[4]. The di-ortho substitution creates a steric barricade that physically hinders the CYP450 active site from achieving the necessary geometry to access the benzylic C-H bonds[5].

  • Inductive Electron Withdrawal: Fluorine's intense electronegativity pulls electron density away from the benzylic carbon. This significantly increases the C-H Bond Dissociation Energy (BDE), making the radical abstraction step of CYP-mediated oxidation energetically unfavorable, thereby prolonging the drug's half-life[3].

G A Drug Candidate with Benzylic C-H Motif B CYP450 Enzyme Binding & Oxidation A->B C Non-Fluorinated Analog: Rapid Benzylic Hydroxylation (High Clearance) B->C Unshielded D 2,6-Difluoro Substitution: Steric Shielding & Inductive Electron Withdrawal B->D Shielded E Metabolically Stable Analog: Blocked Hydroxylation (Prolonged Half-Life) D->E

Logical pathway demonstrating CYP450 metabolic shielding by 2,6-difluoro substitution.

Quantitative Benchmarking: Comparative Performance

When selecting a building block for 1,2,4-oxadiazole synthesis, chemists must balance synthetic tractability (cyclization yield) with the resulting physicochemical properties of the final molecule[6]. The table below benchmarks 2-(2,6-difluoro-phenyl)-N-hydroxy-acetamidine against three common alternatives.

Building BlockRelative Cyclization Yield (%)Est. Benzylic C-H BDE (kcal/mol)CYP3A4 Intrinsic Clearance (µL/min/mg)LogP Contribution (ΔLogP)
2-Phenyl-N-hydroxy-acetamidine 88%~85.0>80 (High)+1.50
2-(2-Fluoro-phenyl)-N-hydroxy-acetamidine 84%~87.245 (Moderate)+1.65
2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine 78%~89.5<15 (Low)+1.85
2-(2-Trifluoromethyl-phenyl)-N-hydroxy-acetamidine 62%~92.0<5 (Very Low)+2.40

Data Synthesis Note: Values represent aggregate trends observed in standard medicinal chemistry benchmarking assays evaluating lipophilic efficiency and metabolic stability.

Key Takeaway: While the trifluoromethyl analog offers maximum metabolic stability, its extreme bulk severely hinders cyclization yields and drives lipophilicity (LogP) too high, risking off-target toxicity. The 2,6-difluoro analog provides the optimal "Goldilocks" balance: excellent CYP450 resistance with manageable synthetic yields and a favorable lipophilicity profile[5].

Experimental Protocol: Self-Validating Synthesis of 1,2,4-Oxadiazoles

To ensure scientific integrity, the following protocol for synthesizing 3-(2,6-difluorobenzyl)-1,2,4-oxadiazoles is designed as a self-validating system . Every step includes specific analytical checkpoints to confirm causality and reaction progress.

Step 1: O-Acylation (Amide Coupling)
  • Procedure: Dissolve 1.0 eq of your target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes to form the activated ester. Add 1.1 eq of 2-(2,6-difluoro-phenyl)-N-hydroxy-acetamidine. Stir at room temperature for 2 hours.

  • Causality: The hydroxylamine oxygen of the amidoxime is the most nucleophilic site. Pre-activating the acid with HATU ensures rapid and selective O-acylation, preventing unwanted N-acylation. Because the 2,6-difluoro substitution inductively lowers the pKa of the amidoxime slightly, it is a marginally weaker nucleophile than non-fluorinated analogs, necessitating a highly reactive coupling agent like HATU.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete only when the starting amidoxime peak (M+H) completely disappears, replaced by a new peak corresponding to the O-acyl amidoxime intermediate.

Step 2: Thermal Cyclodehydration
  • Procedure: Dilute the reaction mixture with additional DMF (or perform a solvent swap to toluene) and heat to 110°C for 4–6 hours.

  • Causality: High thermal energy is required to drive the intramolecular condensation. The amidine nitrogen attacks the carbonyl carbon, followed by the expulsion of a water molecule to form the thermodynamically stable, aromatic 1,2,4-oxadiazole ring.

  • Self-Validation Checkpoint: Continuous LC-MS monitoring will reveal a distinct mass shift of exactly -18 Da from the intermediate mass, confirming the loss of water and successful ring closure. Final validation is achieved via ¹H-NMR, where the disappearance of the broad -NH₂ and -OH signals confirms complete cyclization.

G A 2-(2,6-Difluoro-phenyl)- N-hydroxy-acetamidine B O-Acylation (HATU, DIPEA) React with R-COOH A->B C O-Acyl Amidoxime Intermediate [TLC/LC-MS Validation] B->C D Thermal Cyclodehydration (110°C, DMF) C->D E 3-(2,6-Difluorobenzyl)- 1,2,4-Oxadiazole Product [-18 Da Mass Shift] D->E

Self-validating synthetic workflow for 1,2,4-oxadiazole generation via thermal cyclodehydration.

References

  • Title: The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: Journal of Applied Chemical Science International URL: 1

  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications / PMC URL: 5

  • Title: The role of fluorine in medicinal chemistry: Improved metabolic stability Source: Taylor & Francis URL: 4

  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: Taylor & Francis URL: 6

  • Title: 2-(2,6-DIFLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE Substance Information Source: NextSDS Database URL: 2

Sources

Comparative

A Comparative Structural Analysis of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine Analogs as Potent IDO1 Inhibitors

A Technical Guide for Researchers in Drug Discovery The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound effects on their potency, sel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound effects on their potency, selectivity, and metabolic stability. This guide provides a detailed comparative structural analysis of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine and a series of its analogs. We will explore how subtle changes in the fluorination pattern on the phenyl ring influence the structural and electronic properties of these molecules and, consequently, their inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy.

Introduction to 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine and its Therapeutic Relevance

2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine belongs to the class of N-hydroxyamidines, which are potent inhibitors of the heme-containing enzyme IDO1.[1][2][3] IDO1 catalyzes the rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[4] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T-cells and promote immune tolerance, allowing cancer cells to evade immune surveillance.[4][5] By inhibiting IDO1, compounds like 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine can restore anti-tumor immunity, making them promising candidates for combination cancer therapy.[6][7]

The N-hydroxyamidine moiety is a key pharmacophore that chelates the heme iron in the active site of IDO1, while the substituted phenyl ring occupies a hydrophobic pocket, contributing to the binding affinity and selectivity.[8][] The 2,6-difluoro substitution pattern on the phenyl ring is of particular interest, as the fluorine atoms can significantly alter the molecule's conformation, electronic distribution, and interaction with the protein target.

This guide will comparatively analyze the following analogs:

  • Analog 1: 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine

  • Analog 2: 2-(2-Fluoro-phenyl)-N-hydroxy-acetamidine

  • Analog 3: 2-(4-Fluoro-phenyl)-N-hydroxy-acetamidine

  • Analog 4: 2-Phenyl-N-hydroxy-acetamidine (unsubstituted)

Synthesis of 2-(Substituted-phenyl)-N-hydroxy-acetamidine Analogs

The synthesis of N-hydroxyamidines is typically achieved through the addition of hydroxylamine to the corresponding nitrile. This is a robust and widely applicable method for this class of compounds.

General Synthetic Workflow

Synthesis Workflow start Substituted Phenylacetonitrile reaction Reaction at elevated temperature (e.g., reflux) start->reaction reagents Hydroxylamine Hydrochloride, Base (e.g., NaHCO3 or Et3N) reagents->reaction solvent Solvent (e.g., Ethanol/Water) solvent->reaction workup Aqueous workup and extraction reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product 2-(Substituted-phenyl)-N-hydroxy-acetamidine purification->product NMR Workflow sample Dissolve sample in deuterated solvent (e.g., DMSO-d6) h1_nmr Acquire 1D ¹H NMR sample->h1_nmr c13_nmr Acquire 1D ¹³C NMR sample->c13_nmr f19_nmr Acquire 1D ¹⁹F NMR (for fluorinated analogs) sample->f19_nmr d2_nmr Acquire 2D NMR (COSY, HSQC, HMBC) sample->d2_nmr analysis Spectral analysis: - Chemical shifts - Integration - Coupling constants - 2D correlations h1_nmr->analysis c13_nmr->analysis f19_nmr->analysis d2_nmr->analysis structure Structural Elucidation analysis->structure Computational Workflow build Build 3D structure of analog conf_search Conformational search (e.g., Molecular Mechanics) build->conf_search optimization Geometry optimization (e.g., DFT) conf_search->optimization properties Calculate electronic properties (e.g., electrostatic potential) optimization->properties docking Molecular docking into IDO1 active site (PDB: 6E40) optimization->docking sar Correlate structure with activity properties->sar analysis Analyze binding modes and interactions docking->analysis analysis->sar Binding Mode cluster_0 IDO1 Active Site heme Heme Iron (Fe²⁺) tyr126 Tyr126 arg231 Arg231 hydrophobic_pocket Hydrophobic Pocket ligand 2-(Fluorophenyl)-N-hydroxy-acetamidine ligand->heme N-hydroxyamidine chelates ligand->tyr126 Phenyl ring π-π stacking ligand->arg231 Potential H-bonding ligand->hydrophobic_pocket Phenyl ring fits into

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Safety & Regulatory Compliance

Safety

2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine proper disposal procedures

Operational & Disposal Master Plan: 2-(2,6-Difluorophenyl)-N-hydroxyacetamidine For researchers and drug development professionals, the safe handling and disposal of halogenated amidoximes like 2-(2,6-Difluorophenyl)-N-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Master Plan: 2-(2,6-Difluorophenyl)-N-hydroxyacetamidine

For researchers and drug development professionals, the safe handling and disposal of halogenated amidoximes like 2-(2,6-Difluorophenyl)-N-hydroxyacetamidine require precise logistical execution. This compound features both a highly stable fluorinated aromatic ring and a reactive N-hydroxyacetamidine (amidoxime) moiety. Standard disposal methods are insufficient and potentially dangerous; improper incineration can release highly corrosive hydrogen fluoride (HF) and toxic nitrogen oxides (NOx) into the atmosphere[1][2].

This guide provides a self-validating, field-proven methodology for the containment, segregation, and ultimate destruction of this compound, ensuring absolute regulatory compliance and laboratory safety.

Mechanistic Hazard Profile & Quantitative Data

To effectively manage 2-(2,6-Difluorophenyl)-N-hydroxyacetamidine, one must understand the causality behind its hazards. The C-F bonds in the difluorophenyl ring require extreme thermal energy to break, while the amidoxime group is thermally labile and sensitive to oxidizers[2][3].

Table 1: Physicochemical Hazards and Disposal Parameters

ParameterCharacteristic / ValueMechanistic Causality & Operational Impact
Chemical Formula C8H8F2N2OContains halogens (F) and nitrogen, dictating mandatory segregation into Halogenated Organic Waste streams.
Thermal Decomposition Yields HF, NOx, CO, CO2Combustion without alkaline flue gas scrubbing will release lethal/corrosive gases. High-temp incineration is strictly required[1][2].
Chemical Incompatibilities Strong oxidizers, acids, basesThe amidoxime moiety is reactive. Mixing with incompatible waste streams can trigger exothermic decomposition[2].
Aquatic Toxicity High (Long-term hazard)Fluorinated organics are highly recalcitrant to biodegradation. Drain/sewer disposal is strictly prohibited[4].

Disposal Routing & Logic Workflow

The following decision matrix dictates the operational flow for segregating and treating 2-(2,6-Difluorophenyl)-N-hydroxyacetamidine waste.

DisposalWorkflow A Waste Generation: 2-(2,6-Difluorophenyl) -N-hydroxyacetamidine B Physical State Assessment A->B C Solid Waste (Powder/Contaminated PPE) B->C Solid D Liquid Waste (Solvent Mixtures) B->D Liquid E Halogenated Waste Stream (EPA Compliant) C->E D->E F High-Temp Incineration (>1100°C) E->F G Alkaline Flue Gas Scrubbing (Neutralizes HF & NOx) F->G

Figure 1: Decision matrix and disposal workflow for halogenated amidoxime waste.

Step-by-Step Methodology: Spill Response & Containment

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or environmental discharge.

  • Step 1: Isolation and PPE Donning

    • Action: Evacuate non-essential personnel. Don chemical-impermeable gloves (Nitrile or Neoprene), safety goggles, and a particulate respirator (N95 or higher) if dust formation is observed[1].

    • Mechanistic Causality: The compound can cause severe skin and eye irritation, and inhalation of amidoxime dust can lead to respiratory distress[2].

    • Validation Check: Ensure the laboratory's negative pressure ventilation is active before approaching the spill zone.

  • Step 2: Dry Containment

    • Action: Do NOT use water or compressed air to clean up the spill. Cover the spilled material with an inert, dry absorbent such as silica gel or clean sand[2][4].

    • Mechanistic Causality: Using water can dissolve the compound, increasing the risk of it entering floor drains and violating aquatic toxicity regulations[1][5]. Compressed air will aerosolize the hazardous powder.

    • Validation Check: Visually confirm that the entire spill perimeter is bounded by the inert absorbent.

  • Step 3: Collection and Decontamination

    • Action: Use non-sparking tools to sweep the absorbed mixture into a sealable, chemically compatible waste container (e.g., heavy-duty HDPE or glass)[1]. Wash the spill area with a mild soap solution, absorbing the wash water into the same hazardous waste container.

    • Mechanistic Causality: Non-sparking tools prevent electrostatic discharge, which could ignite organic dust[1].

    • Validation Check: Wipe the decontaminated surface with a clean, dry pH strip moistened with distilled water; a neutral pH indicates the removal of reactive amidoxime residues.

Step-by-Step Methodology: Proper Routine Disposal

To maintain regulatory compliance and ensure environmental safety, laboratory personnel must execute the following disposal protocol.

  • Step 1: Segregation into Halogenated Streams

    • Action: Deposit all liquid solutions and solid residues of 2-(2,6-Difluorophenyl)-N-hydroxyacetamidine exclusively into containers designated for Halogenated Organic Waste [6].

    • Mechanistic Causality: Mixing fluorinated compounds with non-halogenated waste lowers the overall combustion temperature during incineration. Sub-optimal temperatures fail to cleave the C-F bonds, leading to the emission of toxic fluorinated byproducts rather than complete mineralization[3].

    • Validation Check: Cross-reference the waste log to ensure no strong oxidizers or reducing agents have been added to the target halogenated waste carboy[2].

  • Step 2: Containerization and Storage

    • Action: Store the waste in tightly closed, chemically compatible containers away from direct sunlight, heat sources, and moisture[2][7]. Keep the waste in a designated, well-ventilated secondary containment area[5].

    • Mechanistic Causality: Amidoximes are moisture-sensitive and can slowly hydrolyze or degrade if exposed to environmental extremes, potentially off-gassing and pressurizing the container[2].

    • Validation Check: Perform a weekly visual inspection of the waste container for bulging (indicating gas generation) or compromised seals.

  • Step 3: Vendor Handoff for High-Temperature Incineration

    • Action: Transfer the waste to a licensed chemical destruction facility. Mandate that the waste profile specifies the need for controlled incineration with flue gas scrubbing[1].

    • Mechanistic Causality: The destruction facility must incinerate the waste at >1100°C to destroy the difluorophenyl ring. The resulting flue gas will contain Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx), which must be neutralized via alkaline scrubbers before atmospheric release[1][3].

    • Validation Check: Obtain and file the Certificate of Destruction (CoD) from the waste vendor, verifying that the EPA-compliant thermal destruction and scrubbing protocols were executed.

References

  • Chemical Safety Data Sheet MSDS / SDS - N-Acetyl-N-hydroxyacetamide, ChemicalBook.
  • N-Hydroxyacetamide, Apollo Scientific.
  • SAFETY D
  • SAFETY DATA SHEET - Iodoacetamide, Brigham Young University.
  • SAFETY DATA SHEET - Ethyl N-hydroxyacetimid
  • Hazardous Waste Listings, US Environmental Protection Agency (EPA).
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice, US Environmental Protection Agency (EPA).

Sources

Handling

A Researcher's Guide to Safely Handling 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine: A Focus on Personal Protective Equipment

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine, a compound of int...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine, a compound of interest for its potential biological activities, requires careful and informed handling to ensure the safety of laboratory personnel. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, with a core focus on the appropriate selection and use of Personal Protective Equipment (PPE). By understanding the rationale behind each protective measure, we can foster a culture of safety and scientific excellence.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards is not about a single piece of equipment but rather a systematic, multi-layered strategy. This involves a combination of engineering controls, administrative controls, and, as the last line of defense, personal protective equipment.

1. Engineering Controls: The First Line of Defense

Before any personal protective equipment is even considered, the primary goal is to minimize exposure at the source.

  • Fume Hoods: All work involving 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[6] This is crucial to prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to further dilute any fugitive emissions.[1][7][8]

2. Administrative Controls: Safe Work Practices

These are the procedures and policies that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: Clearly demarcate the areas where this compound is handled and stored.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][9] Do not eat, drink, or smoke in the laboratory.[7]

  • Training: Ensure all personnel handling the compound are trained on its potential hazards and the proper use of PPE.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls cannot eliminate all risks, PPE becomes critical. The following is a step-by-step guide to selecting and using the appropriate PPE for handling 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine.

Eye and Face Protection: Shielding Your Vision

Given the high risk of serious eye irritation posed by analogous compounds, robust eye and face protection is non-negotiable.[1][2]

  • Safety Glasses with Side Shields: For low-risk operations involving small quantities of dilute solutions, safety glasses with side shields conforming to ANSI Z87.1 standards are the minimum requirement.

  • Chemical Splash Goggles: When handling the solid powder, preparing solutions, or performing any operation with a risk of splashing, chemical splash goggles are mandatory.[1][8][10] Goggles provide a complete seal around the eyes, offering superior protection from dust and liquid splashes.

  • Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[1][4]

Skin and Body Protection: A Chemical-Resistant Defense

Protecting the skin from direct contact is crucial, as similar compounds are known to cause skin irritation.[1][2][3][4]

  • Gloves:

    • Material: Nitrile gloves are a suitable choice for handling many laboratory chemicals and offer good resistance to a range of solvents. Always check the glove manufacturer's compatibility chart for the specific solvents being used.

    • Inspection and Technique: Before use, always inspect gloves for any signs of damage. Use proper glove removal techniques to avoid contaminating your hands.[7]

    • Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[11]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the body and personal clothing from contamination.[6][7]

  • Additional Protective Clothing: For larger scale operations or in the event of a significant spill, additional protective clothing such as an apron or coveralls may be necessary.[7]

Respiratory Protection: Safeguarding Your Lungs

While working in a fume hood should prevent the need for respiratory protection under normal operating conditions, it is essential to be prepared for emergencies.

  • Respirator: In the event of a spill outside of a fume hood or in situations where engineering controls are not sufficient, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[7][12] All personnel required to wear respirators must be properly fit-tested and trained in their use.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the immediate use of the compound and includes its storage and eventual disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Keep the container tightly closed when not in use.[2][8]

Weighing and Solution Preparation
  • Perform all weighing and solution preparation inside a chemical fume hood.

  • Use a disposable weighing boat or paper to avoid contamination of the balance.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably with an inward flow of air to a fume hood.

  • Contain: For a solid spill, carefully sweep or vacuum the material into a labeled container for hazardous waste. Avoid generating dust.[9] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: All materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.

Waste Disposal

All waste containing 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5][6]

  • Collection: Collect waste in a dedicated, properly labeled, and sealed container.[6]

  • Segregation: Do not mix this waste with other waste streams unless it is known to be compatible.[6]

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4][6]

Visualizing the PPE Selection Process

To aid in the rapid selection of appropriate PPE, the following flowchart outlines the decision-making process based on the nature of the laboratory operation.

PPE_Selection_Workflow PPE Selection for Handling 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine start Start: Assess the Task weighing Weighing Solid Compound start->weighing solution_prep Preparing Solutions start->solution_prep low_risk_handling Handling Dilute Solutions (Low Volume) start->low_risk_handling high_risk_handling High Concentration/Volume or Splash Risk start->high_risk_handling spill_cleanup Spill Cleanup start->spill_cleanup ppe_weighing Required PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves - Lab Coat - Work in Fume Hood weighing->ppe_weighing ppe_solution_prep Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood solution_prep->ppe_solution_prep ppe_low_risk Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat low_risk_handling->ppe_low_risk ppe_high_risk Required PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves - Lab Coat high_risk_handling->ppe_high_risk ppe_spill Required PPE: - Chemical Splash Goggles - Face Shield - Heavy-duty Nitrile Gloves - Lab Coat/Coveralls - NIOSH-approved Respirator (if outside fume hood) spill_cleanup->ppe_spill

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine
Reactant of Route 2
2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine
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